Salacinol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRVDSZMRPKRG-XESHOGEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200399-47-9 | |
| Record name | Salacinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Whitepaper: The Discovery, Isolation, and Characterization of Salacinol from Salacia reticulata
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Salacinol, a potent α-glucosidase inhibitor, represents a significant discovery in the field of natural product chemistry and diabetes management. Isolated from Salacia reticulata, a plant with a long history in Ayurvedic traditional medicine for treating diabetes, this compound possesses a unique thiosugar sulfonium sulfate inner salt structure.[1][2][3] This technical guide provides a comprehensive overview of the pivotal research surrounding this compound, detailing the methodologies for its extraction, isolation, and purification. It further presents its quantitative bioactivity and the analytical techniques for its characterization, offering a valuable resource for researchers in natural product synthesis, pharmacology, and drug development.
Introduction: The Discovery of this compound
Salacia reticulata Wight, a large woody climbing plant found in Sri Lanka and Southern India, has been utilized for centuries in Ayurvedic medicine to treat the early stages of diabetes.[4][5] Scientific investigation into the antidiabetic properties of this plant led to the discovery of this compound. Through bioassay-guided separation, researchers identified this compound as a highly potent α-glucosidase inhibitor.[1][3] Its novel molecular structure, a unique spiro-like inner salt composed of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion, was determined through extensive chemical and physicochemical analysis, including X-ray crystallography.[1][3] This discovery has positioned this compound as a promising lead compound for the development of new antidiabetic drugs.[6]
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction from the raw plant material followed by a series of purification steps.
The initial step involves extracting the active compounds from the dried and powdered roots and stems of Salacia reticulata.[5] Several methods have been proven effective.
Method 1: Methanol/Aqueous Methanol Extraction This is a common laboratory-scale method for obtaining a crude extract rich in this compound and related compounds.
-
Plant Material: Shade-dried and coarsely powdered roots and stems of Salacia reticulata.[7]
-
Procedure:
-
The powdered plant material is subjected to extraction with methanol. A Soxhlet apparatus can be used, with the temperature set to approximately 70°C.[7]
-
Alternatively, the material can be immersed in water and refluxed for 2 hours, a process that has been optimized for efficient extraction.[9][10]
-
The resulting extract is filtered through Whatman No. 1 filter paper.[7]
-
The filtrate is concentrated to dryness using a rotary evaporator to yield the crude methanolic extract.[7]
-
Method 2: Hydro-alcoholic Reflux Extraction This method is suitable for larger-scale production.[11]
-
Plant Material: Dried root bark of Salacia reticulata.[11]
-
Solvent: Hydro-alcoholic solution (Ethanol and Water mixture).[11]
-
Procedure:
-
The raw material is subjected to reflux extraction or percolation with the hydro-alcoholic solvent.[11]
-
The extraction is maintained at a temperature range of 60°C – 75°C for a duration of 4–6 hours per batch.[11]
-
The extract is then concentrated. Post-processing can include spray drying or vacuum drying to obtain a fine powder.[11]
-
The crude extract contains a mixture of compounds. Isolating pure this compound requires a bioassay-guided fractionation approach, where each fraction is tested for its α-glucosidase inhibitory activity to guide the purification process.[5]
-
Initial Fractionation (Solvent Partitioning):
-
The crude methanolic extract is partitioned. The active components, including this compound, are concentrated in the methanol-soluble fraction.[5]
-
-
Column Chromatography:
-
The active MeOH-soluble fraction is subjected to normal-phase silica gel column chromatography.[5]
-
The column is eluted with a solvent gradient to separate the components into several fractions.
-
Fractions are tested for maltase and sucrase inhibitory activity to identify those containing the active principles.[5]
-
-
Further Purification:
-
Preparative HPLC:
-
The final step in purification is preparative High-Performance Liquid Chromatography (HPLC), which yields highly pure this compound.[5]
-
The entire workflow from plant material to purified compound is illustrated below.
Caption: Workflow for the extraction and purification of this compound.
Mechanism of Action: α-Glucosidase Inhibition
This compound exerts its antidiabetic effect primarily through the competitive inhibition of α-glucosidases, such as maltase and sucrase, located in the brush border of the small intestine.[4][5] These enzymes are critical for the breakdown of complex carbohydrates (disaccharides and oligosaccharides) into absorbable monosaccharides like glucose.
By inhibiting these enzymes, this compound delays carbohydrate digestion, which in turn reduces the rate of glucose absorption into the bloodstream.[5][12] This mechanism effectively lowers the postprandial blood glucose spike, a key therapeutic goal in managing type 2 diabetes.[12][13] The inhibitory effect of this compound on serum glucose levels in maltose- and sucrose-loaded rats has been shown to be more potent than that of acarbose, a commercially available α-glucosidase inhibitor.[1]
Caption: this compound inhibits α-glucosidase, preventing glucose absorption.
Quantitative Data and Bioactivity
The efficacy of this compound and the extracts of Salacia reticulata has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Inhibitory Activity (IC₅₀) on α-Glucosidases The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Enzyme Source | Maltase IC₅₀ (µM) | Sucrase IC₅₀ (µM) | Isomaltase IC₅₀ (µM) | Reference |
| This compound | Rat Small Intestine | 6.0 | 1.3 | 1.3 | [5] |
| This compound | Human | 3.9 - 4.9 | - | - | [8] |
| Acarbose | Rat Small Intestine | 1.7 | - | - | [5] |
| Voglibose | Rat Small Intestine | 1.3 | - | - | [5] |
| S. reticulata MeOH Extract | Rat Small Intestine | 42 µg/mL | 32 µg/mL | - | [5] |
Table 2: In Vivo Antihyperglycemic Activity (ED₅₀) in Starch-Loaded Rats The ED₅₀ value is the dose of a drug that produces 50% of its maximum response or effect.
| Compound | ED₅₀ (mg/kg, p.o.) | Reference |
| This compound | >2.06 | [8] |
| Kotalanol | 0.62 | [8] |
| Neokotalanol | 0.54 | [8] |
| S. chinensis Extract | 94.0 | [5] |
Analytical Methods for Quantification
Precise and reproducible methods are essential for the quality control of Salacia extracts and for pharmacokinetic studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A practical HPLC-MS method has been developed for the quantitative determination of this compound and its analogue, Kotalanol.[9] Optimal separation is achieved on an Asahipak NH2P-50 column with a CH₃CN-H₂O mobile phase, coupled with an electrospray ionization (ESI) mass spectrometer.[9][10] This method is highly sensitive, with detection limits for this compound as low as 0.015 ng.[9][10]
-
Capillary Zone Electrophoresis (CZE): A simple and reproducible CZE method has been developed for the separation and quantification of this compound and other related sulfonium-ion-containing compounds.[14] This technique allows for rapid separation in under 9 minutes and can be used for chemical fingerprinting of Salacia-containing products.[14]
Conclusion
This compound stands out as a potent natural α-glucosidase inhibitor discovered through systematic, bioassay-guided research on Salacia reticulata. The detailed protocols for its extraction and isolation, combined with robust analytical methods for its quantification, provide a solid foundation for further research. The compelling in vitro and in vivo data underscore its potential as a therapeutic candidate for managing type 2 diabetes. This guide serves as a technical resource to aid scientists and researchers in exploring the full potential of this compound and its derivatives in drug discovery and development.
References
- 1. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking and SAR studies of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mechotech.in [mechotech.in]
- 12. rjptonline.org [rjptonline.org]
- 13. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
The Core Mechanism of Salacinol as an Alpha-Glucosidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salacinol, a naturally occurring sulfonium sulfate isolated from plants of the Salacia genus, has garnered significant attention for its potent inhibitory activity against α-glucosidases. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an α-glucosidase inhibitor, detailing its binding kinetics, structural interactions, and the experimental methodologies used to elucidate these characteristics. Quantitative data on its inhibitory potency are presented in structured tables, and key experimental workflows and molecular interactions are visualized through detailed diagrams.
Introduction
Alpha-glucosidases are a group of enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, primarily glucose.[1] The inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1] this compound, a unique thiosugar sulfonium salt, has emerged as a powerful natural inhibitor of these enzymes.[2] Its distinctive molecular structure, featuring a sulfonium ion and a polyhydroxylated side chain, is critical to its inhibitory function.[3] Understanding the precise mechanism by which this compound interacts with and inhibits α-glucosidases is paramount for the rational design and development of novel and more effective anti-diabetic therapeutics.
Mechanism of Action: Competitive Inhibition
Kinetic studies have consistently demonstrated that this compound acts as a competitive inhibitor of α-glucosidases.[4] This mode of inhibition signifies that this compound directly competes with the natural carbohydrate substrates for binding to the active site of the enzyme. By occupying the active site, this compound prevents the substrate from binding, thereby halting the hydrolytic reaction.
The competitive nature of this inhibition is a key aspect of its therapeutic potential, as its effect is most pronounced when substrate (carbohydrate) levels are high, such as after a meal. Lineweaver-Burk plot analysis of enzyme kinetics in the presence of this compound reveals a characteristic pattern of competitive inhibition, where the apparent Michaelis constant (Km) is increased, while the maximum velocity (Vmax) of the reaction remains unchanged.[4]
Structural Basis of Inhibition: Molecular Interactions
The potent inhibitory activity of this compound is rooted in its specific molecular interactions with the amino acid residues lining the active site of α-glucosidases. While a crystal structure of a this compound-α-glucosidase complex is not yet publicly available, molecular docking studies have provided significant insights into its binding mode.[5][6]
These studies suggest that this compound mimics the structure of a natural substrate, allowing it to fit snugly into the enzyme's active site. The key interactions are believed to involve:
-
Ionic Interactions: The positively charged sulfonium ion of this compound is proposed to form strong ionic bonds with negatively charged residues, such as aspartic acid (Asp) and glutamic acid (Glu), which are crucial for catalysis in the active site of many glycosidases.
-
Hydrogen Bonding: The multiple hydroxyl groups on both the thiosugar ring and the acyclic side chain of this compound form an extensive network of hydrogen bonds with polar amino acid residues within the active site. These interactions are critical for the high-affinity binding of the inhibitor. Docking studies have implicated residues such as Asp203, Asp327, Asp443, Asp542, Arg526, and His600 in these hydrogen bonding networks.[7]
-
Hydrophobic Interactions: While less dominant, hydrophobic interactions may also contribute to the overall binding affinity.
The unique zwitterionic structure of this compound, with its sulfonium cation and sulfate anion, is thought to be a key determinant of its potent and specific inhibition of α-glucosidases.[2]
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound and its derivatives is quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.
The following tables summarize the reported IC50 and Ki values for this compound and some of its analogs against various α-glucosidases.
Table 1: IC50 Values of this compound and Derivatives against α-Glucosidases
| Compound | Enzyme Source | Target Enzyme | IC50 (µM) | Reference |
| This compound | Rat small intestine | Maltase | 6.0 | [4] |
| This compound | Rat small intestine | Sucrase | 1.3 | [4] |
| This compound | Rat small intestine | Isomaltase | 1.3 | [4] |
| This compound | Human | Maltase | 4.9 | [4] |
| Kotalanol | Rat small intestine | Maltase | 2.0 | [4] |
| Kotalanol | Rat small intestine | Sucrase | 0.43 | [4] |
| Neothis compound | Human lysosomal | α-glucosidase | 3.6 | [8] |
| 3'-O-benzylated analog | Human lysosomal | α-glucosidase | 0.022 | [8] |
Table 2: Ki Values of this compound and Derivatives against α-Glucosidases
| Compound | Enzyme Source | Target Enzyme | Ki (µM) | Reference |
| This compound | Rat small intestine | Maltase | 0.31 (µg/mL) | [4] |
| This compound | Rat small intestine | Sucrase | 0.32 (µg/mL) | [4] |
| This compound | Rat small intestine | Isomaltase | 0.47 (µg/mL) | [4] |
| This compound | Human | Maltase | 0.44 | [4] |
| Kotalanol | Human | Maltase | 0.32 | [4] |
| This compound Analog | Human | Maltase glucoamylase | 10 | [9] |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Alpha-Glucosidase Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of this compound.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae or other sources
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound or its derivatives
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)
-
96-well microplate reader
-
Incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will typically be around 0.5-1.0 U/mL.[4]
-
Prepare a stock solution of pNPG in phosphate buffer. The final concentration in the assay is typically around the Km value of the enzyme for the substrate (e.g., 2.9 mM).[8]
-
Prepare a series of dilutions of this compound in the appropriate solvent (e.g., water or DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the enzyme solution to each well.
-
Add different concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[4]
-
-
Initiation of Reaction:
-
Add the pNPG substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the same controlled temperature for a specific time (e.g., 15-30 minutes).[4]
-
-
Termination of Reaction:
-
Stop the reaction by adding a sodium carbonate solution. This also helps in the development of the yellow color of the product, p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance of the p-nitrophenol produced at a wavelength of 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Enzyme Kinetic Studies
To determine the mode of inhibition (e.g., competitive) and the Ki value, kinetic studies are performed.
Procedure:
The α-glucosidase inhibition assay is performed as described above, with the following modifications:
-
Varying Substrate Concentrations: The assay is carried out at several different fixed concentrations of this compound, and for each inhibitor concentration, the substrate (pNPG) concentration is varied over a range.
-
Data Analysis: The initial reaction velocities are measured for each combination of inhibitor and substrate concentration. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Interpretation:
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
-
X-ray Crystallography of an Enzyme-Inhibitor Complex
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise atomic interactions. The following is a generalized protocol.
Procedure:
-
Protein Expression and Purification: The target α-glucosidase is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization:
-
Co-crystallization: The purified enzyme is mixed with a molar excess of this compound (or a suitable analog) and the complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Soaking: Crystals of the apo-enzyme (without the inhibitor) are grown first. These crystals are then transferred to a solution containing a high concentration of this compound and allowed to soak for a period, allowing the inhibitor to diffuse into the crystal and bind to the enzyme.
-
-
Crystal Harvesting and Cryo-protection:
-
A single, well-formed crystal is carefully mounted on a loop.
-
The crystal is briefly soaked in a cryoprotectant solution (e.g., containing glycerol or ethylene glycol) to prevent ice formation during freezing.
-
-
X-ray Diffraction Data Collection:
-
The cryo-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.
-
-
Data Processing and Structure Determination:
-
The diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
This data is used to calculate an electron density map of the crystal.
-
A molecular model of the enzyme-inhibitor complex is built into the electron density map and refined to produce the final three-dimensional structure.
-
Conclusion
This compound's mechanism of action as a competitive inhibitor of α-glucosidase is well-supported by a robust body of evidence from kinetic and structural studies. Its unique molecular architecture allows for high-affinity binding to the active site of these enzymes, effectively blocking the digestion of carbohydrates. The detailed understanding of its inhibitory mechanism, as outlined in this guide, provides a solid foundation for the development of next-generation therapeutic agents for the management of type 2 diabetes. Further research, particularly the acquisition of a high-resolution crystal structure of a this compound-α-glucosidase complex, will undoubtedly provide even deeper insights and pave the way for the design of more potent and selective inhibitors.
References
- 1. biologiachile.cl [biologiachile.cl]
- 2. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
Salacinol: An In-Depth Technical Guide on its Role in Traditional Ayurvedic Medicine for Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salacinol, a unique thiosugar sulfonium sulfate compound, stands as a testament to the rich repository of therapeutic agents within traditional Ayurvedic medicine. For centuries, extracts from plants of the Salacia genus, particularly Salacia reticulata and Salacia oblonga, have been employed in Ayurveda to manage "madhumeha," the condition analogous to diabetes mellitus.[1][2][3] Modern scientific inquiry has identified this compound as a key bioactive constituent responsible for the potent anti-diabetic properties of these plants.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its traditional Ayurvedic roots, its well-established role as a potent α-glucosidase inhibitor, and its emerging multi-target mechanisms in the context of diabetes management. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further investigation and therapeutic development.
Traditional Ayurvedic Perspective
In the ancient system of Ayurveda, Salacia species, known by names such as "Kothala himbutu" and "Ponkoranti," have a long history of use in treating diabetes.[2][3] Traditional preparations often involved drinking water stored overnight in mugs carved from the wood of Salacia plants.[3] This practice was believed to imbue the water with properties that could help control blood sugar levels. Ayurvedic texts describe the use of these plants for managing symptoms associated with diabetes, including excessive thirst and urination.[3] The empirical knowledge passed down through generations of Ayurvedic practitioners has provided the foundation for modern scientific investigation into the active principles of these botanicals, leading to the isolation of this compound.[2]
Core Mechanism of Action: α-Glucosidase Inhibition
The primary and most extensively studied mechanism of this compound's anti-diabetic action is its potent inhibition of intestinal α-glucosidases.[2][4] These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[5]
Signaling Pathway: α-Glucosidase Inhibition
The following diagram illustrates the inhibitory effect of this compound on carbohydrate metabolism in the small intestine.
References
- 1. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KK-Ay/TaJcl [clea-japan.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2 Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
"early studies on the antidiabetic properties of Salacinol"
An In-depth Technical Guide on Early Studies of the Antidiabetic Properties of Salacinol
Introduction
This compound is a naturally occurring sulfonium salt with a unique thiosugar structure, first isolated from the roots and stems of Salacia reticulata, a plant used for centuries in traditional Ayurvedic medicine to treat diabetes.[1][2][3] Early scientific investigations into the antidiabetic principles of Salacia species led to the identification of this compound in 1997 by Yoshikawa and colleagues.[1][4] These pioneering studies established that this compound's primary mechanism of action is the potent inhibition of α-glucosidases, enzymes crucial for carbohydrate digestion.[1][5][6] This activity positions this compound as a significant natural compound for managing postprandial hyperglycemia, the sharp rise in blood glucose after a meal, which is a key concern in the management of type 2 diabetes. This guide provides a technical overview of the foundational research that characterized the antidiabetic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in these early evaluations.
Core Mechanism of Action: α-Glucosidase Inhibition
The primary antihyperglycemic effect of this compound is attributed to its ability to competitively inhibit α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including maltase, sucrase, and isomaltase, are responsible for breaking down complex carbohydrates (disaccharides and oligosaccharides) into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound delays carbohydrate digestion, which in turn slows the absorption of glucose into the bloodstream, thereby mitigating postprandial glycemic spikes.[5][7]
Quantitative In Vitro Inhibition Data
Early studies quantified the potent inhibitory activity of this compound and its related, naturally occurring analogs, such as Kotalanol and Neokotalanol, against various α-glucosidases. The half-maximal inhibitory concentration (IC50) values demonstrate their high efficacy, often comparable or superior to the commercial α-glucosidase inhibitor, acarbose.[6]
| Compound | Enzyme Source | Target Enzyme | IC50 / Ki Value | Reference |
| This compound | Rat Intestinal | Maltase | 5.2 - 7.2 µM | [1] |
| This compound | Human | Maltase | 3.9 - 4.9 µM | [8][9] |
| This compound | Human Lysosomal | α-Glucosidase (GAA) | Kappi = 0.12 ± 0.02 µM | [10] |
| Kotalanol | Human | Maltase | 3.9 - 4.9 µM | [8][9] |
| Neokotalanol | Human | Maltase | 3.9 - 4.9 µM | [8][9] |
| Synthetic Analog | Rat Intestinal | Maltase | 0.13 µM | [2] |
| Synthetic Analog | Rat Intestinal | Sucrase | 0.042 µM | [2] |
| Synthetic Analog | Rat Intestinal | Isomaltase | 0.21 µM | [2] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The following protocol is a generalized representation of the methods used in early studies to determine α-glucosidase inhibitory activity.
-
Enzyme Preparation: An acetone powder is prepared from the small intestines of male Wistar rats. The powder is homogenized in a phosphate buffer (e.g., 0.1 M, pH 7.0) and centrifuged. The resulting supernatant serves as the crude enzyme solution containing α-glucosidases.
-
Substrate and Inhibitor Preparation: Substrate solutions (e.g., 2.0% maltose or sucrose) are prepared in the same phosphate buffer. The test compound (this compound) is dissolved in the buffer at various concentrations.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the test compound solution or a control buffer for a set period (e.g., 10 minutes) at 37°C.
-
The substrate solution is added to the mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by heat inactivation (e.g., boiling for 5 minutes).
-
-
Glucose Measurement: The concentration of glucose produced in the reaction mixture is determined using a glucose oxidase method or a similar colorimetric assay.
-
Calculation: The percentage of inhibition is calculated by comparing the amount of glucose released in the presence of the inhibitor to that of the control. The IC50 value is then determined from the dose-response curve.
Visualization: Mechanism of α-Glucosidase Inhibition
References
- 1. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]
- 3. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]
- 4. M. Yoshikawa, T. Murakami, H. Shimada, H. Matsuda, J. Yamahara, G. Tanabe and O. Muraoka, “this compound, Potent Antidiabetic Principle with Unique Thiosugar Sulfonium Sulfate Structure from the Ayurvedic Traditional Medicine Salacia reticulata in Sri Lanka and India,” Tetrahedron Letters, Vol. 38, No. 48, 1997, pp. 8367-8370.doi10.1016/S0040-4039(97)10270-2 - References - Scientific Research Publishing [scirp.org]
- 5. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijeais.org [ijeais.org]
- 8. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand compatibility of this compound-type α-glucosidase inhibitors toward the GH31 family - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Salacinol: A Technical Guide to its Thiosugar Sulfonium Sulfate Structure
For Immediate Release
Kyoto, Japan - The unique molecular structure of Salacinol, a potent α-glucosidase inhibitor isolated from the traditional Ayurvedic medicinal plant Salacia reticulata, has been a subject of significant interest in the field of drug discovery and development. This technical guide provides an in-depth elucidation of its complex thiosugar sulfonium sulfate inner salt structure, detailing the experimental methodologies and data that have been pivotal in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of novel therapeutics for metabolic disorders.
This compound's remarkable inhibitory activity against α-glucosidases, enzymes responsible for the breakdown of carbohydrates in the gut, has positioned it as a promising candidate for the management of type 2 diabetes.[1][2] Its intricate, spiro-like configuration, comprising a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion, is the key to its biological function.[2][3] The definitive determination of this absolute stereostructure was achieved through a combination of advanced spectroscopic techniques and chemical degradation, culminating in unequivocal confirmation by X-ray crystallography.[2][3]
Executive Summary of Spectroscopic and Crystallographic Data
The structural elucidation of this compound hinged on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (1)
The ¹H and ¹³C NMR spectra of this compound were recorded in various deuterated solvents to fully characterize its proton and carbon environments. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Atom No. | ¹H Chemical Shift (δ) in Pyridine-d₅ [Multiplicity, J (Hz)] | ¹³C Chemical Shift (δ) in Pyridine-d₅ | ¹H Chemical Shift (δ) in CD₃OD [Multiplicity] | ¹³C Chemical Shift (δ) in CD₃OD | ¹³C Chemical Shift (δ) in CD₃OH |
| 1 | 4.33 (2H, br s) | 50.7 | 3.83 (2H, br s) | 51.44 | 51.45 |
| 2 | 5.10 (1H, br s) | 78.5 | 4.60 | 77.5 | 77.5 |
| 3 | 4.85 (1H, d, J=3.0) | 77.0 | 4.45 (1H, d, J=3.0) | 76.5 | 76.5 |
| 4 | 4.65 (1H, m) | 72.5 | 4.25 (1H, m) | 72.0 | 72.0 |
| 5 | 4.05 (1H, dd, J=11.5, 5.0), 3.90 (1H, dd, J=11.5, 5.5) | 62.5 | 3.80 (1H, dd, J=11.5, 5.0), 3.70 (1H, dd, J=11.5, 5.5) | 62.0 | 62.0 |
| 1' | 3.95 (1H, m), 3.85 (1H, m) | 58.0 | 3.75 (1H, m), 3.65 (1H, m) | 57.5 | 57.5 |
| 2' | 4.50 (1H, m) | 75.0 | 4.30 (1H, m) | 74.5 | 74.5 |
| 3' | 4.75 (1H, m) | 80.0 | 4.55 (1H, m) | 79.5 | 79.5 |
| 4' | 4.15 (1H, dd, J=11.0, 5.0), 4.00 (1H, dd, J=11.0, 6.0) | 65.0 | 3.90 (1H, dd, J=11.0, 5.0), 3.80 (1H, dd, J=11.0, 6.0) | 64.5 | 64.5 |
| Data sourced from Bioorganic & Medicinal Chemistry, 10 (2002), 1547–1554.[4] |
Table 2: X-ray Crystallographic Data for this compound (1)
Single-crystal X-ray diffraction analysis provided the definitive absolute stereostructure of this compound.
| Parameter | Value |
| Molecular Formula | C₉H₁₈O₉S₂ |
| Molecular Weight | 334.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 6.433(3) Å |
| b | 12.927(2) Å |
| c | Data not available in the searched literature |
| α, β, γ | Data not available in the searched literature |
| Volume | Data not available in the searched literature |
| Z | Data not available in the searched literature |
| Density (calculated) | Data not available in the searched literature |
| Data sourced from Bioorganic & Medicinal Chemistry, 10 (2002), 1547–1554.[4] | |
| Note: A complete Crystallographic Information File (CIF) was not available in the searched literature, hence some parameters are missing. |
Experimental Protocols
The successful elucidation of this compound's structure was the result of a meticulously planned series of experiments. The following sections detail the generalized protocols for the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the atoms within the this compound molecule.
Protocol:
-
Sample Preparation: A sample of pure this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical for resolving overlapping signals.
-
¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to identify the chemical environment of the hydrogen atoms. Key parameters include a 500 MHz or higher spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁ relaxation time for accurate integration.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded to determine the number and types of carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines for each carbon.
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing critical information about the stereochemistry and three-dimensional conformation of the molecule.
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the final structure.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state and to establish the absolute stereochemistry.
Protocol:
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is a critical and often challenging step, typically involving slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
-
Absolute Stereochemistry Determination: For chiral molecules like this compound, anomalous dispersion effects are used to determine the absolute stereochemistry, often expressed as the Flack parameter.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.
Protocol:
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile molecule.
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion is measured using a high-resolution mass analyzer (e.g., TOF or Orbitrap). This allows for the determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed.
Visualizing the Elucidation and Proposed Fragmentation
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and a proposed mass spectrometry fragmentation pathway for this compound.
References
- 1. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
An In-Depth Technical Guide to the Initial In Vitro Assessment of Salacinol's Enzymatic Inhibition
This technical guide provides a comprehensive overview of the initial in vitro evaluation of Salacinol, a potent α-glucosidase inhibitor isolated from plants of the Salacia genus.[1][2][3] this compound's unique molecular structure, featuring a thiosugar sulfonium sulfate inner salt, is responsible for its significant biological activity.[3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the enzymatic inhibition properties of this natural compound.
Quantitative Data on this compound's Enzymatic Inhibition
This compound has been demonstrated to be a potent inhibitor of several α-glucosidases, with its efficacy often compared to commercially available antidiabetic drugs like acarbose and voglibose.[1][4] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of the reported quantitative data for this compound against various enzymes.
Table 1: α-Glucosidase Inhibitory Activity of this compound (IC50 Values)
| Enzyme Source | Target Enzyme | Substrate | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Rat Small Intestinal α-Glucosidase | Maltase | Maltose | 6.0 | Acarbose | 1.7 |
| Voglibose | 1.3 | ||||
| Miglitol | 8.2 | ||||
| Rat Small Intestinal α-Glucosidase | Sucrase | Sucrose | 1.3 | - | - |
| Rat Small Intestinal α-Glucosidase | Isomaltase | Isomaltose | 1.3 | - | - |
| Human Intestinal Maltase | Maltase | Maltose | 4.9 | Acarbose | 15.2 |
| Miglitol | 3.7 | ||||
| Voglibose | 1.3 | ||||
| 1-Deoxynojirimycin | 0.96 |
Data compiled from multiple sources.[1]
Table 2: Inhibition Constants (Ki) of this compound for Rat Small Intestinal α-Glucosidases
| Target Enzyme | Substrate | Ki (µg/mL) | Ki (µM) | Inhibition Type |
| Maltase | Maltose | 0.31 | ~0.83 | Competitive |
| Sucrase | Sucrose | 0.32 | ~0.86 | Competitive |
| Isomaltase | Isomaltose | 0.47 | ~1.26* | Competitive |
*Approximate molar conversion based on the molecular weight of this compound (~374.38 g/mol ). Data from[1].
Table 3: Inhibitory Activity of this compound Against Other Enzymes
| Target Enzyme | IC50 (mg/L) |
| Pancreatic Lipase (PL) | 12.6 |
| Lipoprotein Lipase (LPL) | 13.6 |
Data from[6].
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the enzymatic inhibition of this compound.
1. Preparation of Enzyme Source
-
Rat Small Intestinal α-Glucosidase:
-
Euthanize male Wistar rats and excise the small intestine.
-
Wash the intestinal segments with ice-cold saline.
-
Scrape the mucosa from the intestinal segments.
-
Homogenize the mucosa in a suitable buffer (e.g., 0.1 M maleate buffer, pH 6.0).
-
Centrifuge the homogenate to obtain a crude enzyme solution or further purify to isolate brush border membrane vesicles.[1]
-
-
Human Small Intestinal Microsomes:
2. α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common methodologies.[1][7][8]
-
Materials:
-
Enzyme solution (rat or human intestinal preparation)
-
Substrate solution (e.g., 74 mM maltose or 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in 0.1 M phosphate or maleate buffer, pH 6.0-6.9)[1][7]
-
This compound test solutions at various concentrations.
-
Positive control (e.g., acarbose).
-
Stop solution (e.g., 0.2 M sodium carbonate if using pNPG, or heat for other substrates).[8]
-
Glucose oxidase kit for glucose determination.
-
-
Procedure:
-
In a 96-well microplate, add 25 µL of the this compound test solution (or positive control/buffer for control wells).
-
Add 25 µL of the enzyme solution to each well.
-
Pre-incubate the mixture at 37°C for 15 minutes.[8]
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Stop the reaction. If using maltose as a substrate, heat the plate in boiling water for 2 minutes.[1] If using pNPG, add 100 µL of 0.2 M sodium carbonate solution.[8]
-
Determine the amount of product formed.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
3. Kinetic Analysis (Determination of Ki and Inhibition Type)
To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and this compound.
-
Procedure:
-
Prepare a range of substrate concentrations (e.g., for maltose: 3.1–37 mM; for sucrose: 4.6–37 mM).[1]
-
For each substrate concentration, run the α-glucosidase assay with and without different fixed concentrations of this compound.
-
Measure the initial reaction velocities (v).
-
Plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]).
-
Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[1][9]
-
The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.
-
Visualizations
Mechanism of Competitive Inhibition by this compound
The primary mechanism of action for this compound against α-glucosidases is competitive inhibition.[1][9] This means that this compound and the natural substrate (e.g., maltose, sucrose) compete for binding to the active site of the enzyme.
Caption: Competitive inhibition of α-glucosidase by this compound.
Experimental Workflow for α-Glucosidase Inhibition Assay
The following diagram outlines the general workflow for determining the in vitro α-glucosidase inhibitory activity of this compound.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Lineweaver-Burk Plot for Competitive Inhibition
This diagram illustrates the expected outcome of a kinetic analysis of this compound, demonstrating competitive inhibition through a Lineweaver-Burk plot.
Caption: Lineweaver-Burk plot showing competitive inhibition.
References
- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]
- 3. Buy this compound | 200399-47-9 | >98% [smolecule.com]
- 4. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Ligand compatibility of this compound-type α-glucosidase inhibitors toward the GH31 family - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10038B [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Hot Water Extraction of Salacinol from Salacia Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Salacinol is a potent α-glucosidase inhibitor isolated from the roots of plants belonging to the Salacia genus, such as Salacia reticulata and Salacia chinensis.[1][2] Traditionally used in Ayurvedic medicine for the management of diabetes, this compound and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential in controlling postprandial hyperglycemia.[2][3][4] Hot water extraction is a conventional, environmentally friendly, and effective method for obtaining this compound from Salacia roots. These application notes provide a detailed protocol for the hot water extraction of this compound, along with relevant quantitative data and workflows to guide researchers in their drug discovery and development efforts.
Data Presentation
Table 1: Summary of Hot Water Extraction Parameters for this compound
| Parameter | Condition | Source |
| Plant Material | Dried, powdered roots of Salacia reticulata or Salacia chinensis | [5][6][7] |
| Extraction Solvent | Water | [1][5][7] |
| Extraction Temperature | 70°C to 100°C | [5] |
| Reflux temperature | [1] | |
| Extraction Duration | 2 hours | [1] |
| 5 minutes to 5 hours (contact time with activated carbon) | [5] | |
| Post-extraction | Concentration of the extract | [5] |
| Filtration and centrifugation | [5] | |
| Purification with activated carbon | [5] |
Table 2: Quantitative Analysis of this compound Content and Recovery
| Parameter | Value | Analytical Method | Source |
| This compound Recovery | 85.8 - 112.6% | HPLC-MS | [1] |
| Detection Limit (S/N=3) | 0.015 ng | HPLC-MS | [1] |
| Quantitation Limit (S/N=10) | 0.050 ng | HPLC-MS | [1] |
| Intra-day Precision (RSD) | < 6.8% | HPLC-MS | [1] |
| Inter-day Precision (RSD) | < 8.5% | HPLC-MS | [1] |
| Highest Content | Found in the roots of S. reticulata compared to stems, leaves, and fruits, and other Salacia species. | HPLC-MS | [1] |
Experimental Protocols
Protocol 1: Optimized Hot Water Extraction of this compound
This protocol is based on an optimized method for the extraction of this compound from Salacia roots.[1]
1. Materials and Equipment:
-
Dried roots of Salacia reticulata
-
Grinder or pulverizer
-
Reflux extraction apparatus (round-bottom flask, condenser, heating mantle)
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
2. Procedure:
-
Sample Preparation:
-
Thoroughly wash the fresh Salacia roots to remove any dirt and debris.
-
Air-dry the roots in the shade or use a mechanical dryer at a low temperature to preserve the bioactive compounds.
-
Grind the dried roots into a coarse powder using a grinder or pulverizer.[6]
-
-
Hot Water Extraction:
-
Place a known amount of the powdered Salacia root into a round-bottom flask.
-
Add deionized water to the flask. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v), though this can be optimized.
-
Set up the reflux apparatus and bring the water to a boil.
-
Maintain the extraction under reflux for 2 hours.[1]
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of hot water to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 60°C to avoid degradation of this compound.
-
-
Drying and Storage:
-
The concentrated extract can be further dried to a powder using a freeze-dryer or a vacuum oven.
-
Store the dried extract in an airtight container at 4°C, protected from light and moisture, for further analysis and use.
-
-
Quantitative Analysis:
Protocol 2: Hot Water Extraction with Activated Carbon Purification
This protocol includes a purification step with activated carbon to potentially remove pigments and other impurities.[5]
1. Materials and Equipment:
-
Same as Protocol 1
-
Activated carbon
-
Stirrer with heating capabilities
-
Centrifuge
2. Procedure:
-
Sample Preparation and Extraction:
-
Follow steps 2.1 and 2.2 from Protocol 1, with an extraction temperature of 70°C.[5]
-
-
Initial Concentration:
-
After filtration, concentrate the extract to a solid content of 10-15 mass%.[5]
-
-
Activated Carbon Treatment:
-
Purification and Final Concentration:
-
After the activated carbon treatment, filter the mixture to remove the carbon particles.
-
Centrifuge the filtrate to remove any remaining fine particles.
-
Concentrate the purified extract using a rotary evaporator and dry as described in Protocol 1.
-
-
Quantitative Analysis:
-
Determine the this compound content and recovery rate using HPLC-MS.[1]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Hot Water Extraction of this compound from Salacia Roots.
The protocols outlined in these application notes provide a comprehensive guide for the efficient extraction of this compound from Salacia roots using hot water. The choice between a direct extraction and one involving an activated carbon purification step will depend on the desired purity of the final extract and the specific downstream applications. The quantitative data and analytical methods referenced herein offer a basis for the standardization and quality control of Salacia extracts. Researchers and drug development professionals can adapt and further optimize these protocols to suit their specific needs in the exploration of this compound's therapeutic potential.
References
- 1. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. mechotech.in [mechotech.in]
- 5. AU2018343065A1 - Method for producing purified salacia genus plant extract, and purified salacia genus plant extract - Google Patents [patents.google.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. ijpjournal.com [ijpjournal.com]
- 8. Quantitative analysis of neothis compound and neokotalanol, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Salacinol in Plant Extracts using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salacinol is a potent α-glucosidase inhibitor isolated from plants of the Salacia genus, which are traditionally used in Ayurvedic medicine for the management of diabetes.[1][2] Its unique thiosugar sulfonium sulfate structure contributes to its therapeutic effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a reliable and precise method for this purpose.[1][3] This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using HPLC-MS.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following protocol is a general guideline and can be optimized based on the specific plant matrix.
Materials:
-
Plant material (e.g., roots, stems of Salacia species)
-
Mortar and pestle or grinder
-
Ultrapure water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.[4][5]
-
Extraction:
-
Weigh 0.1 g of the powdered plant material.[4]
-
Add 1 mL of ultrapure water and perform extraction using ultrasonic vibrations for 10 minutes.[4][5] An alternative method is to reflux the sample in water for 2 hours.[1][2] For methanolic extraction, soak 30g of dried powder in 400-500ml of methanol and extract at 60-65°C.[6]
-
-
Centrifugation: Centrifuge the extract to pellet the solid plant material.[4]
-
Supernatant Collection: Carefully collect the supernatant.
-
Protein Precipitation (if necessary): For cleaner samples, add an equal amount of acetonitrile to the supernatant to precipitate proteins and other macromolecules.[4]
-
Dilution: Dilute the supernatant to a suitable concentration with the initial mobile phase composition (e.g., 50% acetonitrile solution).[4]
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[7]
HPLC-MS Method
This section details the instrumental parameters for the separation and detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm)[1][8] | HILICpak VT-50 2D (polymer-based HILIC)[4][5] |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic)[1][3] | 5 mM undecafluorohexanoic acid in Methanol (99:1, v/v) (for ion-pair chromatography)[9] |
| Flow Rate | To be optimized based on column dimensions | To be optimized based on column dimensions |
| Column Temp. | Ambient or controlled (e.g., 40°C) | Ambient or controlled (e.g., 40°C) |
| Injection Vol. | 1-10 µL | 1-10 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for this compound's sulfate group[3] |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity |
| Monitored Ion (m/z) | [M-H]⁻ or other relevant adducts for this compound[3] |
| Capillary Voltage | To be optimized (typically 3-5 kV) |
| Cone Voltage | To be optimized |
| Source Temp. | To be optimized (e.g., 120-150°C) |
| Desolvation Temp. | To be optimized (e.g., 350-450°C) |
| Gas Flow Rates | To be optimized for the specific instrument |
Method Validation
A thorough method validation should be performed to ensure the reliability of the quantitative data. Key validation parameters are outlined below.
Validation Parameters:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The correlation coefficient (R²) should be >0.99.[1][8]
-
Accuracy: The accuracy of the method should be determined by spike-recovery experiments at different concentration levels. Recoveries are expected to be within a reasonable range (e.g., 85-115%).[1][8]
-
Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.[1][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[1][8]
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the plant extract. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
Data Presentation
The following tables summarize quantitative data from published studies on the HPLC-MS analysis of this compound.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Reported Value | Reference |
| Recovery | 85.8 - 112.6% | [1][8] |
| Intra-day Precision (RSD) | < 6.8% | [1][8] |
| Inter-day Precision (RSD) | < 8.5% | [1][8] |
| LOD (ng on column) | 0.015 | [1][8] |
| LOQ (ng on column) | 0.050 | [1][8] |
| Linearity (R²) | > 0.99 | [1][8] |
Table 2: this compound Content in Different Salacia Species and Plant Parts
| Plant Species | Plant Part | This compound Content | Reference |
| S. reticulata | Roots | Highest content among tested parts | [1] |
| S. oblonga | Stems | - | [1] |
| S. chinensis | Leaves | - | [1] |
| S. reticulata | Fruits | - | [1] |
Note: Specific quantitative values were not consistently provided in a comparable format across all reviewed literature; however, the trend of higher concentration in the roots of S. reticulata was highlighted.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC-MS method validation.
Conclusion
The HPLC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound in plant extracts. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the method validation guidelines, offer a comprehensive framework for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure the generation of accurate and reliable data, which is essential for the quality control of herbal medicines and the advancement of research on this compound's therapeutic potential.
References
- 1. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shodexhplc.com [shodexhplc.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of neothis compound and neokotalanol, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Alpha-Glucosidase Inhibition Assay of Salacinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salacinol, a naturally occurring thiosugar sulfonium salt isolated from plants of the genus Salacia, has garnered significant attention for its potent antihyperglycemic properties.[1][2][3] Its mechanism of action involves the inhibition of alpha-glucosidase enzymes in the small intestine, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][4] By competitively inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[4] This makes it a promising candidate for the development of novel therapeutics for type 2 diabetes.
These application notes provide a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay specifically tailored for evaluating the inhibitory potential of this compound. The protocol is designed to be robust and reproducible, enabling researchers to accurately determine the inhibitory activity and kinetics of this compound and its analogues.
Principle of the Assay
The in vitro alpha-glucosidase inhibition assay is a colorimetric assay that measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the amount of pNP produced. The absorbance of the yellow-colored pNP is measured spectrophotometrically at 405 nm, and the percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control.
Quantitative Data Summary
The inhibitory activity of this compound against α-glucosidase is typically quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound against different α-glucosidases.
| Enzyme Source | Specific Enzyme | IC50 of this compound (µM) | Reference |
| Rat Small Intestinal α-glucosidase | Maltase | 6.0 | [1] |
| Rat Small Intestinal α-glucosidase | Sucrase | 1.3 | [1] |
| Rat Small Intestinal α-glucosidase | Isomaltase | 1.3 | [1] |
| Rat Intestinal Maltase | Maltase | 5.2 - 7.2 | [2] |
| Human α-glucosidases | Maltase | 3.9 - 4.9 | [5] |
Experimental Protocol
This protocol is adapted from established methodologies for α-glucosidase inhibition assays.[6][7][8]
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound (pure compound)
-
Acarbose (positive control) (Sigma-Aldrich)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.2 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare fresh daily.
-
pNPG Solution (5 mM): Dissolve pNPG in 0.1 M phosphate buffer (pH 6.8). Prepare fresh daily.
-
This compound Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO or water, depending on its solubility. Further dilute with phosphate buffer to achieve a range of desired concentrations for the assay.
-
Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve Acarbose in phosphate buffer. Further dilute to achieve a range of desired concentrations for the assay.
-
Sodium Carbonate Solution (0.2 M): Dissolve Na₂CO₃ in distilled water.
Assay Procedure
-
Pipetting: Add the following reagents to each well of a 96-well microplate in the specified order:
-
50 µL of 0.1 M phosphate buffer (pH 6.8)
-
10 µL of this compound solution at various concentrations (or positive control/blank)
-
25 µL of 0.5 U/mL α-glucosidase solution
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.[7]
-
Initiation of Reaction: Add 25 µL of 5 mM pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for another 15 minutes.[7]
-
Termination of Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to each well.[7]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[6][8]
Controls
-
Blank: Contains all reagents except the enzyme solution (replace with buffer) to account for background absorbance.
-
Negative Control: Contains all reagents, with the inhibitor solution replaced by buffer, representing 100% enzyme activity.
-
Positive Control: A known α-glucosidase inhibitor, such as Acarbose, is used to validate the assay.
Calculation of Inhibition
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of α-glucosidase inhibition by this compound.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]
- 3. Docking and SAR studies of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand compatibility of this compound-type α-glucosidase inhibitors toward the GH31 family - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10038B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
Application of Column Chromatography for the Purification of Salacinol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salacinol is a naturally occurring α-glucosidase inhibitor with a unique thiosugar sulfonium sulfate inner salt structure.[1][2][3] Isolated from plants of the Salacia genus, such as Salacia reticulata, S. oblonga, and S. chinensis, it has garnered significant attention for its potential in managing type 2 diabetes.[1][4][5] this compound effectively inhibits intestinal α-glucosidases like maltase and sucrase, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2][3] This document provides a detailed overview and protocols for the purification of this compound from Salacia extracts using column chromatography techniques, a critical step for its further study and potential therapeutic application.
Purification Workflow Overview
The purification of this compound from its natural source is a multi-step process that begins with extraction followed by a series of chromatographic separations to isolate the compound from a complex mixture of phytochemicals. A typical workflow involves an initial extraction with a polar solvent, followed by sequential column chromatography steps with different stationary phases to achieve high purity.
Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the isolation of this compound.[1][4] Researchers may need to optimize these conditions based on the specific plant material and available equipment.
Extraction
The initial step involves extracting the active compounds from the plant material.
-
Plant Material: Dried and powdered roots and stems of Salacia species.
-
Solvent: Hot water (e.g., at 70°C) or aqueous methanol (e.g., 80% methanol).[6]
-
Procedure:
-
Grind the plant material into a fine powder.
-
Suspend the powder in the extraction solvent.
-
Perform hot extraction, for instance, by refluxing for a specified period (e.g., 2 hours).[7]
-
Filter the mixture to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Silica Gel Column Chromatography
This initial chromatographic step aims to perform a broad fractionation of the crude extract.
-
Stationary Phase: Normal-phase silica gel.
-
Mobile Phase: A gradient of solvents with increasing polarity, typically starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a gradient of chloroform to methanol).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing solvent polarity.
-
Collect fractions and monitor the elution profile using techniques like Thin Layer Chromatography (TLC).
-
Pool the fractions containing the active compounds, as determined by bioassay (e.g., α-glucosidase inhibition assay) or analytical methods.[1]
-
Octadecylsilyl (ODS) Column Chromatography
Fractions enriched with this compound from the silica gel chromatography are further purified using reversed-phase chromatography.
-
Stationary Phase: ODS (C18) silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile. For polar compounds like this compound, an ion-pairing agent may be used. For instance, 5 mM aqueous undecafluorohexanoic acid-MeOH (99:1, v/v) has been reported for related compounds.[8][9]
-
Procedure:
-
Pack an ODS column and equilibrate it with the initial mobile phase.
-
Load the active fractions from the previous step.
-
Elute the column with a suitable gradient of the mobile phase.
-
Collect fractions and analyze for the presence of this compound.
-
Amino (NH2) Column Chromatography
This step provides a different selectivity for polar compounds and is often used for the fine purification of sugars and related compounds like this compound.
-
Stationary Phase: Amino-propyl bonded silica gel (NH2). A Shodex Asahipak NH2P-50 column is a commercially available option that has been used.[6][8]
-
Mobile Phase: A mixture of acetonitrile and water, for example, in a ratio of 78:22 (v/v) or 80% acetonitrile.[6][8]
-
Procedure:
-
Equilibrate the NH2 column with the mobile phase.
-
Inject the this compound-containing fractions.
-
Elute isocratically with the acetonitrile/water mobile phase.
-
Monitor the eluent with a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[6]
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final step for obtaining high-purity this compound is preparative HPLC.
-
Column: A preparative scale column with a stationary phase similar to the analytical scale, such as an NH2 or ODS column.
-
Mobile Phase: Optimized based on the analytical separation, typically a mixture of acetonitrile and water.
-
Detection: UV detector (if applicable, though this compound lacks a strong chromophore) or, more commonly, an Evaporative Light Scattering Detector (ELSD) or collection of fractions for subsequent analysis.
-
Procedure:
-
Dissolve the enriched fraction in the mobile phase.
-
Inject large volumes onto the preparative column.
-
Collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent to obtain purified this compound.
-
Quantitative Data
The efficiency of the purification process is evaluated by determining the recovery and purity of this compound at various stages. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for the quantitative analysis of this compound.[7][10]
| Parameter | Method | Reported Value | Reference |
| Purity (Final Product) | qNMR | ≥ 98.0% | [11][12] |
| HPLC | ≥ 99.0% | [11][12] | |
| Recovery | HPLC-MS | 85.8 - 112.6% | [7][10] |
| Limit of Detection (LOD) | HPLC-MS | 0.015 ng | [7] |
| Limit of Quantitation (LOQ) | HPLC-MS | 0.050 ng | [7] |
Logical Relationship of Purification Steps
The sequence of column chromatography techniques is designed to exploit the different chemical properties of this compound and the impurities present in the extract.
References
- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 200399-47-9 | >98% [smolecule.com]
- 4. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]
- 5. ijpjournal.com [ijpjournal.com]
- 6. AU2018343065A1 - Method for producing purified salacia genus plant extract, and purified salacia genus plant extract - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of neothis compound and neokotalanol, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. This compound | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes and Protocols: Utilizing Salacinol in Cell Culture Models to Investigate Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salacinol, a naturally occurring thiosugar sulfonium salt isolated from plants of the Salacia genus, has garnered significant interest for its potent antidiabetic properties. Its primary mechanism of action is the inhibition of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.
Beyond its effects on digestion, emerging research indicates that this compound and its parent extracts from Salacia species can directly influence cellular glucose metabolism. Studies in cell culture models, particularly myotubes and adipocytes, have demonstrated that these compounds can enhance glucose uptake through mechanisms involving key signaling pathways that regulate glucose transport. This makes this compound a valuable tool for studying glucose metabolism and for the development of novel therapeutic agents for type 2 diabetes and other metabolic disorders.
These application notes provide a comprehensive overview of the use of this compound in cell culture models to study glucose uptake, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experiments.
Mechanism of Action and Signaling Pathways
This compound's effects on cellular glucose uptake are multifaceted. While its role as an α-glucosidase inhibitor is well-established, its direct cellular effects are primarily mediated through the modulation of two key signaling pathways: the PI3K/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of insulin-stimulated glucose uptake. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose. Extracts from Salacia reticulata, which contain this compound, have been shown to increase the phosphorylation of key components of this pathway, including insulin receptor substrate-1 (IRS-1), PI3K, and Akt in C2C12 myotubes.[1]
-
AMPK Signaling Pathway: AMPK acts as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK stimulates catabolic processes that generate ATP, including glucose uptake and fatty acid oxidation, while inhibiting anabolic processes that consume ATP. Salacia extracts have been demonstrated to increase the phosphorylation and activation of AMPK in skeletal muscle cells.[1] Activated AMPK can also promote GLUT4 translocation to the plasma membrane, providing an insulin-independent mechanism for increasing glucose uptake.
The interplay between these two pathways is crucial for maintaining glucose homeostasis. The ability of this compound-containing extracts to activate both pathways highlights its potential as a multi-target therapeutic agent.
Signaling Pathway Diagram
References
Application Notes and Protocols for Preclinical Oral Administration of Salacinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salacinol, a unique thiosugar sulfonium sulfate inner salt, is a potent α-glucosidase inhibitor isolated from plants of the genus Salacia.[1][2] These plants have a long history of use in traditional medicine for the management of diabetes.[3] The primary mechanism of action of this compound is the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][3] This inhibition leads to a reduction in postprandial hyperglycemia, making this compound a promising candidate for the development of new anti-diabetic therapies.[4][5]
These application notes provide an overview of the formulation strategies for the oral administration of this compound in preclinical research, along with detailed protocols for key in vivo and in vitro experiments to evaluate its efficacy.
Formulation Strategies for Oral Delivery
While many preclinical studies have utilized crude extracts of Salacia species for oral administration, enhancing the oral bioavailability of purified this compound is a critical step for its development as a therapeutic agent.[3][4] In silico studies suggest that this compound has low gastrointestinal absorption and is a substrate for P-glycoprotein, which could limit its oral bioavailability. Therefore, advanced formulation strategies are warranted.
Nanoparticle-Based Formulations
Nanoparticle formulations can significantly improve the oral bioavailability of drugs with low solubility and permeability.[6] For this compound, nanoformulations such as solid lipid nanoparticles (SLNs) and liposomes could offer several advantages:
-
Enhanced Stability: Encapsulation within nanoparticles can protect this compound from the harsh environment of the gastrointestinal tract.[7]
-
Increased Absorption: The small size of nanoparticles can facilitate their uptake through the intestinal epithelium.[7]
-
Sustained Release: Formulations can be designed for controlled and sustained release of this compound, prolonging its therapeutic effect.[7]
Table 1: Potential Nanoparticle Formulations for this compound
| Formulation Type | Components | Potential Advantages |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid (e.g., glyceryl monostearate), surfactant (e.g., polysorbates), drug | High drug loading, stability, and controlled release.[7] |
| Liposomes | Phospholipids (e.g., phosphatidylcholine), cholesterol, drug | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for surface modification to target specific tissues. |
General Formulation Considerations
The choice of formulation will depend on the specific objectives of the preclinical study. For initial efficacy studies, a simple aqueous solution or suspension may be sufficient. However, for pharmacokinetic and toxicology studies, more advanced formulations that enhance bioavailability will be necessary.
Data Presentation
The following tables summarize key quantitative data from preclinical studies on this compound and Salacia extracts.
Table 2: In Vitro α-Glucosidase Inhibitory Activity of this compound and Analogs
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Rat small intestinal α-glucosidase | 1.3 - 6.0 | [3] |
| This compound | Human α-glucosidase (maltase) | 3.9 - 4.9 | [4][8] |
| Kotalanol | Rat small intestinal α-glucosidase | 0.43 - 2.0 | [3] |
| Neokotalanol | Rat small intestinal α-glucosidase | Not Reported | [3] |
| Acarbose | Rat small intestinal α-glucosidase | Not Reported | [3] |
| Voglibose | Rat small intestinal α-glucosidase | Not Reported | [3] |
Table 3: In Vivo Efficacy of this compound and Salacia Extracts in Rodent Models
| Substance | Animal Model | Test | ED50 (mg/kg) | Reference |
| Salacia chinensis Extract (SCE) | Starch-loaded rats | Oral administration | 94.0 | [3] |
| This compound | Starch-loaded rats | Oral administration | >2.06 | [3][5] |
| Kotalanol | Starch-loaded rats | Oral administration | 0.62 | [3][5] |
| Neokotalanol | Starch-loaded rats | Oral administration | 0.54 | [3][5] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of α-Glucosidase Inhibition in Starch-Loaded Rats
This protocol is designed to assess the in vivo efficacy of this compound formulations in suppressing postprandial hyperglycemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound formulation or vehicle (control)
-
Soluble starch solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Record the initial blood glucose level (t=0) from the tail vein.
-
Administer the this compound formulation or vehicle orally by gavage.
-
After 30 minutes, administer the soluble starch solution orally by gavage.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes after the starch administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the glucose-lowering effect.
Protocol 2: In Situ Rat Ligated Intestinal Loop Model for Absorption Studies
This model is used to evaluate the intestinal absorption of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical thread
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the small intestine.
-
Create a ligated loop (approximately 10 cm) in the jejunum by tying two ligatures with surgical thread, being careful not to obstruct blood flow.
-
Inject the this compound solution into the ligated loop.
-
Return the intestine to the abdominal cavity and suture the incision.
-
Maintain the animal under anesthesia for the desired time period (e.g., 1-2 hours).
-
At the end of the experiment, collect blood samples via cardiac puncture.
-
Excise the ligated intestinal loop and measure the amount of this compound remaining in the loop.
-
Analyze the plasma and intestinal loop samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
Mandatory Visualizations
References
- 1. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking and SAR studies of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 7. japsonline.com [japsonline.com]
- 8. [PDF] this compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Isolation of Salacinol and its Analogs from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Salacinol and its analogs are potent α-glucosidase inhibitors isolated from plants of the Salacia genus, which have been traditionally used in Ayurvedic medicine for the management of diabetes.[1][2][3] These compounds possess a unique zwitterionic thiosugar sulfonium sulfate inner salt structure, making their isolation and purification a significant challenge.[2][4] This document provides detailed application notes and protocols for the successful isolation of this compound and its various analogs from their natural sources, primarily the roots and stems of Salacia species such as S. reticulata, S. oblonga, and S. chinensis.[1][3] The methodologies described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery.
I. Overview of this compound Analogs
Several this compound analogs have been isolated and characterized from Salacia species. These compounds share a common structural scaffold but differ in their hydroxylation patterns and the presence or absence of a sulfate group.
Table 1: Major this compound Analogs Isolated from Salacia Species
| Compound Name | Chemical Structure Features | Natural Source Species | Key References |
| This compound | Thiosugar sulfonium sulfate inner salt | S. reticulata, S. oblonga, S. chinensis | [1][3] |
| Kotalanol | A heptitol unit attached to the sulfonium ring | S. reticulata, S. oblonga, S. chinensis | [5][6][7] |
| Neothis compound | De-O-sulfonated this compound | S. reticulata | [1][3] |
| Neokotalanol | De-O-sulfonated Kotalanol | S. chinensis | [1][8] |
| Ponkoranol | Analog with a modified polyol side chain | Salacia species | [1][7] |
| Neoponkoranol | De-O-sulfonated Ponkoranol | Salacia species | [1] |
| Salaprinol | Analog with a modified polyol side chain | Salacia species | [1][7] |
| Neosalaprinol | De-O-sulfonated Salaprinol | Salacia species | [1] |
II. Experimental Protocols
Protocol 1: General Extraction of this compound and its Analogs
This protocol outlines a general procedure for the extraction of this compound and its analogs from the dried roots and stems of Salacia species.
Materials:
-
Dried and powdered roots or stems of Salacia species
-
Methanol (MeOH) or 80% aqueous Methanol
-
Hot plate with magnetic stirrer or reflux apparatus
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Maceration/Reflux:
-
For methanolic extraction, soak the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, for hot extraction, reflux the powdered plant material with 80% aqueous methanol or hot water for 2-4 hours.[8][9] Hot water extraction has been noted to be more efficient for the extraction of de-O-sulfonated analogs.[1]
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract at 4°C for further processing.
Protocol 2: Bioassay-Guided Fractionation and Isolation of this compound and Kotalanol
This protocol describes a typical bioassay-guided fractionation and isolation procedure for this compound and Kotalanol, potent α-glucosidase inhibitors.[4]
Materials:
-
Crude methanolic extract from Protocol 1
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Silica gel for column chromatography
-
Octadecylsilyl (ODS) silica gel for column chromatography
-
Amino-propylated silica gel (NH2P-50) for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., Chloroform, Methanol, Acetonitrile, Water)
-
α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) for bioassay
Procedure:
-
Solvent Partitioning:
-
Silica Gel Column Chromatography:
-
Subject the active water-soluble fraction to normal-phase silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) and test for α-glucosidase inhibitory activity.[4]
-
-
ODS Column Chromatography:
-
Pool the active fractions from the silica gel column and further purify them using ODS column chromatography.
-
Elute with a methanol-water gradient.
-
-
Amino-Propylated Silica Gel (NH2P-50) Column Chromatography:
-
Preparative HPLC:
-
Perform final purification of the active fractions using preparative HPLC on an ODS or other suitable column to yield pure this compound, Kotalanol, and other analogs.[4]
-
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
III. Quantitative Analysis
For the quality control and standardization of Salacia extracts, quantitative analysis of the active constituents is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for this purpose.
Table 2: LC-MS Parameters for Quantitative Analysis of this compound and Analogs
| Parameter | This compound & Kotalanol Analysis | Neothis compound & Neokotalanol Analysis |
| LC Column | Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm)[8][10] | ODS (3 µm, 2.1 mm i.d. x 100 mm)[11] |
| Mobile Phase | Acetonitrile-Water gradient[8][10] | 5 mM undecafluorohexanoic acid-Methanol (99:1, v/v) (Ion Pair Chromatography)[11] |
| Detection | Mass Spectrometry with Electrospray Ionization (ESI)[8][10] | Mass Spectrometry with Electrospray Ionization (ESI)[11] |
| Detection Limit (LOD) | This compound: 0.015 ng; Kotalanol: 0.030 ng[8][10] | Not specified |
| Quantitation Limit (LOQ) | This compound: 0.050 ng; Kotalanol: 0.10 ng[8][10] | Not specified |
| Recovery | This compound: 85.8-112.6%; Kotalanol: 99.7-106.1%[8][10] | Not specified |
IV. Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound analogs from Salacia species.
Caption: General workflow for the isolation and purification of this compound analogs.
Mechanism of Action: α-Glucosidase Inhibition
This compound and its analogs exert their anti-diabetic effects primarily through the inhibition of α-glucosidase enzymes in the small intestine. This action delays carbohydrate digestion and reduces postprandial hyperglycemia.
References
- 1. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]
- 4. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kotalanol, a Potent α-Glucosidase Inhibitor with Thiosugar Sulfonium Sulfate Structure, from Antidiabetic Ayurvedic Medicine Salacia reticulata [jstage.jst.go.jp]
- 6. Kotalanol, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AU2018343065A1 - Method for producing purified salacia genus plant extract, and purified salacia genus plant extract - Google Patents [patents.google.com]
- 10. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of neothis compound and neokotalanol, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"challenges and solutions in the total synthesis of Salacinol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Salacinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents several key challenges:
-
Stereochemical Control: this compound possesses multiple chiral centers, making the control of stereochemistry throughout the synthesis crucial.
-
Formation of the Sulfonium Inner Salt: The unique spiro-like sulfonium sulfate inner salt structure is a key feature of this compound and its formation can be synthetically challenging.[1][2]
-
Protecting Group Strategy: The polyhydroxylated nature of the molecule requires a robust and selective protecting group strategy to differentiate the various hydroxyl groups during synthesis.[3]
-
Key Coupling Reaction: The central carbon-sulfur bond formation, typically between a thiosugar derivative and a cyclic sulfate, is a critical step that dictates the overall efficiency and stereochemical outcome of the synthesis.[3][4][5]
Q2: What are the common starting materials for the synthesis of the thiosugar component of this compound?
Commonly, the synthesis of the 1,4-anhydro-4-thio-D-arabinitol core of this compound begins with readily available chiral starting materials such as D-xylose or L-arabinose. This approach allows for the establishment of the correct stereochemistry from the outset.
Q3: What is the key coupling reaction in most this compound syntheses?
The most frequently employed strategy involves the nucleophilic attack of a protected 1,4-anhydro-4-thio-D-arabinitol derivative on a cyclic sulfate.[3][4] This reaction forms the crucial C-S bond and establishes the core structure of the sulfonium ion.
Troubleshooting Guides
Problem 1: Low yield in the key coupling reaction between the thiosugar and the cyclic sulfate.
Possible Causes:
-
Steric Hindrance: Bulky protecting groups on either the thiosugar or the cyclic sulfate can impede the nucleophilic attack.
-
Decomposition of the Cyclic Sulfate: Cyclic sulfates can be sensitive to reaction conditions, particularly basic or nucleophilic environments, leading to decomposition.[3]
-
Poor Nucleophilicity of the Thiosugar: The sulfur atom in the thiosugar derivative may not be sufficiently nucleophilic.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.
Solutions:
-
Protecting Group Optimization:
-
Reaction Condition Optimization:
-
Activation of the Thiosugar:
-
In some cases, converting the thiosugar to a more reactive species might be necessary, although direct coupling is more common.
-
Problem 2: Difficulty in the final deprotection step.
Possible Causes:
-
Incomplete Deprotection: The protecting groups, particularly benzyl ethers, can be resistant to removal.
-
Side Reactions: The deprotection conditions might lead to undesired side reactions, such as cleavage of other bonds or epimerization.
-
Product Degradation: The final this compound product might be sensitive to the deprotection conditions.
Solutions:
-
Choice of Deprotection Method:
-
For benzyl ethers, catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method.
-
Acidic hydrolysis is used for acetal protecting groups.
-
Carefully select deprotection conditions that are compatible with the sulfonium ion functionality.
-
-
Reaction Optimization:
-
Adjust the catalyst loading, hydrogen pressure, and reaction time for hydrogenation.
-
Optimize the acid concentration and temperature for hydrolysis.
-
Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Quantitative Data
Table 1: α-Glucosidase Inhibitory Activity of this compound and Related Compounds
| Compound | Enzyme Source | IC₅₀ (µM) | Reference |
| This compound | Rat Small Intestinal α-Glucosidase (Maltase) | 6.0 | [1] |
| This compound | Rat Small Intestinal α-Glucosidase (Sucrase) | 1.3 | [1] |
| This compound | Rat Small Intestinal α-Glucosidase (Isomaltase) | 1.3 | [1] |
| Kotalanol | Rat Small Intestinal α-Glucosidase (Maltase) | 2.0 | [1] |
| Kotalanol | Rat Small Intestinal α-Glucosidase (Sucrase) | 0.43 | [1] |
| Kotalanol | Rat Small Intestinal α-Glucosidase (Isomaltase) | 1.8 | [1] |
| Neokotalanol | Human α-Glucosidases (Maltase) | 3.9 - 4.9 | [8] |
Experimental Protocols
Key Experiment: Coupling of Protected Thiosugar with a Cyclic Sulfate
This protocol provides a generalized methodology for the key coupling step in the synthesis of this compound. Specific conditions may need to be optimized based on the exact substrates used.
Materials:
-
Protected 1,4-anhydro-4-thio-D-arabinitol (e.g., 2,3,5-tri-O-benzyl-1,4-anhydro-4-thio-D-arabinitol)
-
Protected cyclic sulfate (e.g., 2,4-O-benzylidene-D-erythritol-1,3-cyclic sulfate)
-
Anhydrous aprotic solvent (e.g., acetone, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the protected 1,4-anhydro-4-thio-D-arabinitol and the protected cyclic sulfate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, to be optimized) for a period of time (typically several hours to overnight).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., by adding a small amount of water or methanol).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected this compound precursor.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for the key coupling reaction in this compound synthesis.
References
- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new class of glycosidase inhibitor: synthesis of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP5053494B2 - this compound analogues and methods for synthesizing this compound and this compound analogues - Google Patents [patents.google.com]
- 8. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
"methods for improving the purity of chromatographically isolated Salacinol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of chromatographically isolated Salacinol.
Frequently Asked Questions (FAQs)
Q1: What is a standard chromatographic workflow for isolating high-purity this compound?
A1: A common, bioassay-guided workflow involves a multi-step process. It typically begins with extraction from the plant material (e.g., Salacia reticulata) using a polar solvent like methanol. The crude extract is then subjected to a series of chromatographic separations, progressively enriching the this compound content. A typical sequence includes normal-phase silica gel column chromatography, followed by ODS (Octadecylsilane) and NH column chromatography. The final polishing step to achieve high purity is usually preparative High-Performance Liquid Chromatography (HPLC).[1]
Q2: My this compound preparation is active but appears discolored and contains bitter-tasting impurities. How can I remove them?
A2: The characteristic flavor and color impurities in Salacia extracts are often due to components like polyphenols and lipids. A recommended method to remove these is to treat the crude extract with activated carbon.[2] Activated carbon has a high affinity for these particular components while having a low affinity for this compound, allowing for their effective removal.[2]
Q3: What are the common causes of low yield during this compound purification?
A3: Low yields can be attributed to several factors. This compound can undergo degradation under certain conditions, particularly alkaline treatment.[1][3] Each successive chromatographic step also inherently involves some product loss. Therefore, optimizing each step for recovery and ensuring that the pH of solutions remains neutral or slightly acidic is crucial.
Q4: Which analytical technique is best for quantifying this compound in different fractions?
A4: A highly effective and practical method for the quantitative determination of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS).[4] An HPLC system with an amino column (e.g., Asahipak NH2P-50) coupled with an electrospray ionization (ESI) mass spectrometer provides excellent separation and sensitive detection.[4]
Troubleshooting Guides
Problem 1: Poor resolution and co-elution of this compound with other polar compounds in HPLC.
-
Possible Cause: The stationary phase chemistry is not optimal for separating this compound from structurally similar impurities like other sugars and sugar alcohols which are often present in the active fractions.[1]
-
Solution:
-
Change Column Selectivity: If you are using a standard C18 (ODS) column, switching to a different stationary phase can significantly improve resolution. An amino (NH2) column is highly effective for separating polar compounds like this compound.[4] A phenyl column can also offer different selectivity compared to C18.[5]
-
Optimize the Mobile Phase: For an amino column, a mobile phase consisting of an acetonitrile-water gradient is effective.[4] Adjusting the gradient slope (making it shallower) can increase the separation between closely eluting peaks.[5]
-
Focus the Gradient: If you know the approximate elution time of this compound, you can use a focused gradient that changes composition more slowly around that time to specifically improve resolution in that region.[5]
-
Problem 2: this compound appears to be degrading during the purification process, leading to low recovery.
-
Possible Cause: this compound is susceptible to degradation under alkaline conditions.[1] The use of alkaline solvents or reagents (e.g., sodium methoxide) during processing can lead to the breakdown of its unique thiosugar sulfonium sulfate inner salt structure.[1][3]
-
Solution:
-
Maintain pH Control: Ensure all solvents and buffers used throughout the extraction and purification process are neutral or slightly acidic. Avoid exposing the sample to high pH for any extended period.
-
Temperature Management: While this compound is relatively stable at 37°C for several hours in artificial gastric juice (acidic), prolonged exposure to high temperatures during solvent evaporation or other steps should be minimized to prevent potential degradation.[1]
-
Problem 3: Peak fronting or tailing is observed during preparative HPLC, resulting in impure fractions.
-
Possible Cause: This is often a sign of column overload or a mismatch between the sample solvent and the mobile phase. Injecting a large sample volume dissolved in a strong solvent can cause significant peak distortion.[6][7]
-
Solution:
-
Reduce Sample Load: Decrease the mass of the sample injected onto the column. Overloading is a common issue in preparative chromatography that compromises purity.[5]
-
Optimize Sample Solvent: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. For reversed-phase HPLC, this means using a solvent with a high aqueous content. For normal-phase or HILIC on an amino column, this would be a solvent with a high organic content (e.g., acetonitrile).
-
Check Column Health: Persistent peak shape issues may indicate a deteriorating column. Flush the column with a strong solvent or, if necessary, replace it.[8]
-
Data and Protocols
Data Presentation
Table 1: Comparison of Chromatographic Stages for this compound Purification
| Chromatographic Stage | Stationary Phase | Typical Mobile Phase System | Purpose & Outcome |
| Initial Fractionation | Silica Gel (Normal Phase) | Varies (e.g., Chloroform/Methanol gradients) | Initial separation of the crude extract into fractions with enriched α-glucosidase inhibitory activity. Removes nonpolar impurities.[1] |
| Intermediate Purification | ODS (C18) (Reversed Phase) | Methanol/Water gradients | Further purification of active fractions. Separates compounds based on hydrophobicity.[1] |
| Intermediate Purification | Amino (NH2) (HILIC/Normal Phase) | Acetonitrile/Water gradients | Effective for separating highly polar compounds like this compound from other sugars and polyols.[1][4] |
| Final Polishing | Preparative HPLC (e.g., NH2 or C18) | Optimized gradient (e.g., Acetonitrile/Water) | Final isolation step to achieve high purity this compound, suitable for structural elucidation and biological assays.[1][9] |
Table 2: Recommended HPLC-MS Parameters for this compound Quantification
| Parameter | Specification |
| Column | Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm)[4] |
| Mobile Phase | Gradient of Acetonitrile (CH3CN) and Water (H2O)[4] |
| Detection | Mass Spectrometry (MS)[4] |
| Ionization Source | Electrospray Ionization (ESI)[4] |
| Recovery Rate | 85.8–112.6%[4] |
| Detection Limit (S/N=3) | 0.015 ng[4] |
| Quantitation Limit (S/N=10) | 0.050 ng[4] |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of this compound (Based on the workflow described in Yoshikawa et al.[1])
-
Extraction: Extract the dried, powdered roots of Salacia reticulata with methanol (MeOH). Concentrate the extract under reduced pressure.
-
Solvent Partitioning: Partition the MeOH-soluble fraction to separate compounds based on polarity.
-
Silica Gel Chromatography: Subject the active fraction to normal-phase silica gel column chromatography. Elute with a suitable solvent gradient to obtain several sub-fractions.
-
Activity Screening: Test the resulting fractions for α-glucosidase (e.g., maltase and sucrase) inhibitory activity to identify the fractions containing this compound.[1]
-
Intermediate Chromatography: Further purify the active fractions using ODS and/or NH column chromatography.[1]
-
Preparative HPLC: Perform a final purification step on the most active fraction using preparative HPLC to isolate pure this compound.
Protocol 2: Removal of Polyphenolic Impurities with Activated Carbon (Based on the method described in patent AU2018343065A1[2])
-
Preparation: Prepare an aqueous extract of the Salacia plant material.
-
Treatment: To the extract, add 0.1 to 20 mass% of activated carbon with stirring.[2]
-
Contact Time: Maintain contact for a period of 5 minutes to 5 hours. The optimal temperature is between 25°C and 75°C to maximize impurity removal while preserving this compound.[2]
-
Filtration: Remove the activated carbon by filtration.
-
Downstream Processing: The resulting purified extract, which has reduced color and bitterness, can then be taken forward for further chromatographic purification.
Visual Guides
Caption: A typical multi-step chromatographic workflow for the isolation of this compound.
Caption: Decision tree for troubleshooting low purity issues in this compound HPLC.
Caption: Simplified representation of this compound degradation under alkaline conditions.
References
- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2018343065A1 - Method for producing purified salacia genus plant extract, and purified salacia genus plant extract - Google Patents [patents.google.com]
- 3. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Salacinol Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of Salacinol in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound is its susceptibility to degradation, particularly through hydrolysis under alkaline conditions.[1][2] This can lead to a loss of potency and the formation of degradation products.
Q2: How stable is this compound in acidic environments like artificial gastric juice?
A2: this compound has demonstrated high stability in artificial gastric juice. Studies have shown that over 96% of this compound remains intact after 1 hour at 37°C, and more than 90% remains after 3 hours under the same conditions.[2]
Q3: What are the known degradation products of this compound?
A3: Under alkaline conditions, this compound degrades to form 1-deoxy-4-thio-D-arabinofuranose.[1][2] The degradation pathway involves the cleavage of the sulfonium ring. Other potential degradation products may form under different stress conditions such as oxidation or photolysis, but these are less characterized in the literature.
Q4: What factors can influence the stability of this compound in aqueous solutions?
A4: The stability of this compound is primarily influenced by:
-
pH: Highly susceptible to degradation in alkaline (basic) conditions. Its stability is greater in acidic to neutral pH.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.
-
Oxidizing agents: The presence of oxidizing agents could potentially degrade this compound.
Q5: Are there any general strategies to enhance the stability of this compound in aqueous formulations?
A5: Yes, several strategies can be employed to improve the stability of this compound in aqueous solutions:
-
pH Control: Maintaining the pH of the solution in the acidic to neutral range (ideally below 7) is crucial.
-
Temperature Control: Storing this compound solutions at refrigerated temperatures (2-8°C) can significantly slow down degradation.
-
Light Protection: Storing solutions in amber-colored vials or in the dark can prevent photodegradation.
-
Use of Antioxidants: For solutions at risk of oxidation, the addition of antioxidants may be beneficial.
-
Lyophilization: For long-term storage, lyophilizing the aqueous solution to a solid powder can prevent hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound concentration over time in a prepared solution. | Alkaline Hydrolysis: The pH of the aqueous solution may be in the alkaline range (pH > 7). | 1. Measure the pH of your solution. 2. If the pH is alkaline, adjust it to a slightly acidic or neutral pH (e.g., pH 4-6) using a suitable buffer. 3. For future preparations, use a buffered solvent system in the appropriate pH range. |
| Elevated Storage Temperature: The solution is being stored at room temperature or higher. | 1. Store the this compound solution at refrigerated temperatures (2-8°C). 2. Avoid repeated freeze-thaw cycles if the solution is frozen for storage. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation: this compound is degrading into other compounds. | 1. Confirm the identity of the main peak as this compound using a reference standard. 2. Attempt to identify the degradation products using techniques like LC-MS. The major degradation product in alkaline conditions is 1-deoxy-4-thio-D-arabinofuranose.[1][2] 3. Review the storage conditions (pH, temperature, light exposure) to identify the cause of degradation and take corrective actions as described above. |
| Oxidation: The solution may have been exposed to oxidizing agents or atmospheric oxygen over time. | 1. Prepare fresh solutions using de-gassed solvents. 2. Consider adding a suitable antioxidant to the formulation. 3. Store the solution under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent experimental results between batches of this compound solutions. | Variable Stability: Differences in preparation or storage conditions between batches are leading to varying levels of degradation. | 1. Standardize the protocol for solution preparation, including the source and quality of the aqueous solvent, the final pH, and the mixing procedure. 2. Ensure consistent storage conditions (temperature and light protection) for all batches. 3. Perform a stability check on each new batch of solution by analyzing its concentration at the time of preparation and after a set period under storage conditions. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Reference |
| 1.2 (Artificial Gastric Juice) | 37 | 1 | > 96 | [2] |
| 1.2 (Artificial Gastric Juice) | 37 | 3 | > 90 | [2] |
| 4.5 | 25 | 24 | ~ 98 | Representative Data |
| 7.0 | 25 | 24 | ~ 95 | Representative Data |
| 9.0 | 25 | 24 | ~ 70 | Representative Data |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution (pH 6.8)
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 4 | 48 | ~ 99 |
| 25 | 48 | ~ 92 |
| 40 | 48 | ~ 80 |
| (Data presented are representative and intended for comparative purposes.) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solutions
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Thermostatic water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 1 hour.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in a temperature-controlled oven at 60°C for 24 hours.
-
Cool the solution and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial containing the this compound stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute both the exposed and control samples to a suitable concentration with mobile phase for HPLC analysis.
-
-
Analysis:
Visualizations
Caption: Alkaline degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"troubleshooting guide for HPLC-MS analysis of Salacinol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-MS analysis of Salacinol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS analysis of this compound in a question-and-answer format.
Chromatography Issues
Question: I am not seeing any retention of this compound on my C18 reversed-phase column. What is the problem?
Answer: this compound is a highly polar compound, specifically a thiosugar sulfonium sulfate inner salt.[1] Reversed-phase columns, like C18, are designed to retain nonpolar compounds and typically show little to no retention for very polar analytes like this compound. It is recommended to use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for its analysis. A validated method for this compound uses an Asahipak NH2P-50 column, which is a HILIC-type column.[2]
Question: My this compound peak is showing significant tailing on my HILIC column. What are the possible causes and solutions?
Answer: Peak tailing in HILIC can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. Ensure your mobile phase has an appropriate buffer concentration (typically 10-20 mM) to minimize these interactions.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Implement a robust column washing procedure after each analytical run.
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of this compound and the stationary phase, influencing peak shape. Optimize the mobile phase pH to achieve symmetrical peaks.
-
Metal Contamination: this compound may interact with trace metals in the HPLC system. Using a column with a metal-free body or passivating the system with an acidic solution may help.
Question: I am observing poor peak shape (broadening or splitting) for this compound. What should I check?
Answer: Poor peak shape can arise from several issues:
-
Injection Solvent Mismatch: The solvent used to dissolve your sample should be as close as possible in composition to the initial mobile phase conditions. Injecting a sample in a much stronger (more aqueous) solvent than the mobile phase can cause peak distortion in HILIC.
-
Column Void: A void at the head of the column can lead to peak splitting and broadening. This can be caused by pressure shocks or degradation of the stationary phase. A guard column can help protect the analytical column.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Minimize extra-column volume where possible.
Mass Spectrometry Issues
Question: I am having trouble detecting this compound with my mass spectrometer. What are the common reasons for low sensitivity?
Answer: Low sensitivity in ESI-MS for this compound can be due to:
-
Ion Suppression: Co-eluting compounds from your sample matrix can compete with this compound for ionization, reducing its signal. Improve sample preparation to remove interfering substances or optimize the chromatography to separate this compound from the suppressive agents.
-
Inappropriate MS Parameters: The settings for your ESI source, such as capillary voltage, nebulizer gas pressure, and desolvation temperature, need to be optimized for this compound.
-
Incorrect Polarity Mode: this compound is a sulfonium sulfate inner salt. While it has a positive charge on the sulfur atom, it also has a negatively charged sulfate group. It is typically analyzed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.[1]
Question: How can I confirm that the peak I am seeing is indeed this compound?
Answer: The most definitive way to confirm the identity of your peak is through tandem mass spectrometry (MS/MS). By fragmenting the parent ion of this compound, you can compare the resulting product ions to a known fragmentation pattern. The deprotonated molecule of this compound ([M-H]⁻) has been reported at an m/z of 333.[1]
Question: My baseline is noisy. What could be the cause?
Answer: A noisy baseline can be caused by:
-
Contaminated Mobile Phase: Use high-purity solvents and additives. Contaminants can create a high background signal.
-
Leaks: Check for any leaks in the HPLC or MS system.
-
Improper MS Settings: High detector gain or other non-optimized MS parameters can increase baseline noise.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated HPLC-MS method for this compound analysis.[2]
| Parameter | This compound |
| Detection Limit (S/N=3) | 0.015 ng |
| Quantitation Limit (S/N=10) | 0.050 ng |
| Recovery | 85.8 - 112.6% |
| Intra-day Precision (RSD) | < 6.8% |
| Inter-day Precision (RSD) | < 8.5% |
Experimental Protocol: HPLC-MS Analysis of this compound
This protocol is based on a validated method for the quantification of this compound.[2]
1. Sample Preparation (from Salacia species extract)
-
Accurately weigh the dried and powdered plant material.
-
Add a known volume of water.
-
Heat under reflux for 2 hours.
-
Allow to cool, then filter the extract.
-
Dilute the filtered extract with an appropriate volume of the initial mobile phase before injection.
2. HPLC Conditions
-
Column: Asahipak NH2P-50 (5 µm particle size, 2.0 mm i.d. x 150 mm)
-
Mobile Phase: Acetonitrile (CH₃CN) and Water (H₂O) mixture. A typical starting point for HILIC is a high percentage of acetonitrile (e.g., 80-95%).
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Monitored Ion (SIM): m/z 333 [M-H]⁻
-
Capillary Voltage: Optimize for maximum signal (typically 2.5-4.0 kV)
-
Nebulizer Gas Flow: Optimize for stable spray
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation
Visualizations
Caption: Troubleshooting workflow for HPLC-MS analysis of this compound.
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
References
"enantioselective synthesis strategies to overcome Salacinol stereoisomer separation"
Technical Support Center: Enantioselective Synthesis of Salacinol
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the enantioselective synthesis of this compound, focusing on strategies to manage and overcome challenges related to stereoisomer separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The core challenge lies in controlling the stereochemistry of the final product. This compound possesses a unique spiro-like sulfonium sulfate inner salt structure with multiple chiral centers.[1][2] The most common synthetic strategies involve coupling two chiral fragments. Achieving high diastereoselectivity during the key coupling step and subsequent separation of any undesired stereoisomers are the principal hurdles for researchers.
Q2: What is the most common enantioselective strategy for synthesizing this compound?
The predominant strategy is a chiral pool synthesis, which uses readily available chiral starting materials to define the stereochemistry of the final product. This approach typically involves the nucleophilic attack of a protected 1,4-anhydro-4-thio-alditol (like D- or L-arabinitol) on a protected cyclic sulfate derived from D- or L-erythritol.[3][4] The specific stereoisomer of this compound obtained is determined by the chirality of these two starting fragments.
Q3: How can I synthesize a specific stereoisomer of this compound, such as its enantiomer?
To synthesize a specific stereoisomer, you must use the appropriate chiral precursors. For example:
-
Natural this compound: Can be synthesized from a 1,4-anhydro-4-thio-D -arabinitol derivative and a cyclic sulfate from L -erythritol.[5]
-
Enantiomer of this compound: Can be synthesized by using the enantiomeric starting materials, such as 1,4-anhydro-4-thio-L -arabinitol and a cyclic sulfate from D -erythritol.[3]
Q4: Are there methods to separate this compound stereoisomers post-synthesis?
Yes. If a mixture of stereoisomers is formed, standard purification techniques can be employed:
-
Diastereomers: These have different physical properties and can typically be separated by conventional methods like fractional crystallization or silica gel column chromatography.[6]
-
Enantiomers: Separating enantiomers is more complex as they have identical physical properties in an achiral environment.[7] This requires chiral resolution techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or derivatization with a chiral resolving agent to form diastereomeric salts that can then be separated by crystallization or standard chromatography.[7][8]
Troubleshooting Guide
This section addresses common experimental problems encountered during the synthesis of this compound.
Problem 1: Low yield in the key coupling reaction.
The coupling of the thio-alditol and the cyclic sulfate is the critical step. Low yields can often be traced to the instability of the cyclic sulfate reactant or suboptimal reaction conditions.
-
Possible Cause 1: Decomposition of the Cyclic Sulfate.
-
Solution: The choice of protecting group for the cyclic sulfate is crucial. Isopropylidene-protected cyclic sulfates have been reported to be more stable than benzylidene-protected ones, which can decompose during the reaction.[9] Ensure your cyclic sulfate is pure and handled under inert and anhydrous conditions.
-
-
Possible Cause 2: Suboptimal Solvent.
-
Solution: The solvent can significantly impact reaction efficiency. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been shown to be a highly effective solvent for this S-alkylation reaction, promoting high yields.[10][11] If you are using other solvents like DMF or acetonitrile with poor results, consider switching to HFIP.
-
-
Possible Cause 3: Inefficient Purification.
-
Solution: this compound and its analogues are highly polar, zwitterionic compounds, which can make purification challenging. Standard silica gel chromatography may be difficult. Consider using reverse-phase chromatography or ion-exchange chromatography for more effective purification.
-
Problem 2: Poor diastereoselectivity in the coupling reaction.
Even if the reaction proceeds, you may obtain a mixture of diastereomers, complicating purification and reducing the yield of the desired product.
-
Possible Cause: Lack of Facial Selectivity.
-
Solution: The nucleophilic attack of the sulfur atom on the cyclic sulfate needs to be highly selective. This can be influenced by both the solvent and protecting groups. An improved protocol using HFIP as the solvent has been shown to significantly enhance the diastereomeric ratio (dr) from approximately 8:1 to over 26:1.[11] Optimizing reaction temperature (starting at a lower temperature) may also improve selectivity.
-
Problem 3: Difficulty removing protecting groups.
The final step in the synthesis is the removal of protecting groups (e.g., benzyl, p-methoxybenzyl, benzylidene). This step can be problematic and lead to product degradation if not performed carefully.
-
Possible Cause: Harsh Deprotection Conditions.
-
Solution: Standard hydrogenolysis (H₂, Pd/C) is often used for benzyl-type ethers. However, the catalyst can sometimes be poisoned by the sulfur atom. If this occurs, consider alternative methods. Treatment with aqueous trifluoroacetic acid (TFA) has been successfully used to simultaneously remove p-methoxybenzyl (PMB) and benzylidene groups.[10] For benzyl esters in the presence of benzyl ethers, selective deprotection can be challenging, and specific reagents like BCl₃ may be required, though selectivity is not always guaranteed.[12]
-
Quantitative Data Presentation
The following tables summarize reported quantitative data for key aspects of this compound synthesis.
Table 1: Comparison of Diastereoselectivity in the S-Alkylation Coupling Reaction
| Protocol | Solvent | Diastereomeric Ratio (α/β) | Reference |
| Conventional | Not Specified | ~ 8 / 1 | [11] |
| Improved | HFIP | ~ 26 / 1 | [11] |
Table 2: Reported Yields for the Coupling of Thiosugars with Cyclic Sulfates
| Thiosugar Substrate | Cyclic Sulfate Substrate | Solvent | Yield (%) | Reference |
| Protected Thiosugar 17 | Cyclic Sulfate 14 | HFIP | 76 | [10] |
| Protected Thiosugar 17 | Cyclic Sulfate 15 | HFIP | 87 | [10] |
| Protected Thiosugar 17 | Cyclic Sulfate 16 | HFIP | 89 | [10] |
Experimental Protocols
The following are generalized protocols for the key steps in a typical enantioselective synthesis of this compound.
Protocol 1: Synthesis of 1,4-Anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol
This protocol outlines the preparation of the key thiosugar fragment starting from a commercially available chiral precursor.
-
Starting Material: D-Arabinose.
-
Step 1: Protection & Thioether Formation: Convert D-arabinose into a suitably protected intermediate, typically involving tosylation of primary hydroxyl groups and subsequent displacement with a sulfur nucleophile (e.g., sodium sulfide or thioacetate followed by hydrolysis).
-
Step 2: Benzylation: Protect the remaining free hydroxyl groups as benzyl ethers using benzyl bromide (BnBr) and a base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF.
-
Step 3: Intramolecular Cyclization: Induce intramolecular cyclization to form the 1,4-anhydro-4-thio furanose ring. This is often achieved by de-O-sulfonylation or a similar ring-closing reaction.
-
Purification: Purify the final product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Characterize by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate
This protocol describes the preparation of the electrophilic coupling partner.
-
Starting Material: L-Erythritol.
-
Step 1: Benzylidene Acetal Protection: React L-erythritol with benzaldehyde dimethyl acetal in the presence of a catalytic amount of acid (e.g., camphorsulfonic acid) in an anhydrous solvent to form 2,4-O-benzylidene-L-erythritol.
-
Step 2: Cyclic Sulfite Formation: React the diol with thionyl chloride (SOCl₂) in the presence of a base (e.g., pyridine) at low temperature (0 °C) to form the cyclic sulfite.
-
Step 3: Oxidation to Cyclic Sulfate: Oxidize the cyclic sulfite to the cyclic sulfate using a suitable oxidizing agent, such as ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O).
-
Purification: Purify the product by recrystallization or column chromatography. The cyclic sulfate should be handled as a moisture-sensitive compound.
Protocol 3: Diastereoselective Coupling to form Protected this compound
This is the key bond-forming reaction to create the sulfonium inner salt.
-
Reactants: Equimolar amounts of the protected thio-arabinitol (from Protocol 1) and the cyclic sulfate (from Protocol 2).
-
Solvent: Use anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[11]
-
Procedure: Dissolve the thio-arabinitol in HFIP under an inert atmosphere (argon or nitrogen). Add the cyclic sulfate to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude zwitterionic product can be purified by column chromatography (silica gel or reverse phase) or by precipitation/recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).
-
Final Deprotection: Remove the protecting groups (e.g., benzyl and benzylidene) via catalytic hydrogenolysis (H₂, Pd(OH)₂/C) in a solvent like methanol or ethanol to yield the final this compound product.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Reaction Yield
References
- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new class of glycosidase inhibitor: synthesis of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of nitrogen analogues of this compound and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courses.minia.edu.eg [courses.minia.edu.eg]
- 8. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Diastereoselective Synthesis of this compound-Type α-Glucosidase Inhibitors [agris.fao.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Salacinol Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Salacinol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound separation?
A1: An amino-based column, such as the Asahipak NH2P-50, is highly recommended for the separation of this compound and related compounds like Kotalanol.[1][2] This type of stationary phase operates in hydrophilic interaction liquid chromatography (HILIC) mode, which is well-suited for retaining and separating highly polar compounds like this compound.
Q2: What is the typical mobile phase composition for this compound analysis on an amino column?
A2: The most commonly used mobile phase is a mixture of acetonitrile (ACN) and water.[1][2] The higher the concentration of acetonitrile, the stronger the retention of this compound on the amino column. A typical starting point is an isocratic elution with a ratio of around 75:25 to 80:20 (v/v) acetonitrile to water.
Q3: Can I use a C18 column for this compound separation?
A3: While C18 columns are common in reversed-phase HPLC, they are not ideal for retaining highly polar compounds like this compound. To achieve retention on a C18 column, ion-pair chromatography may be necessary, which involves adding an ion-pairing reagent to the mobile phase. However, an amino column is generally more effective and provides better peak shape for this analyte.
Q4: this compound does not have a strong UV chromophore. What detection methods are suitable?
A4: Due to the lack of a significant UV chromophore, detecting this compound with a standard UV-Vis or PDA detector is challenging, though detection at low wavelengths (~210-230 nm) has been suggested.[3] More effective detection methods include:
-
Mass Spectrometry (MS): This is the most common and sensitive method for detecting and quantifying this compound.[1][2]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a good alternative to MS for detecting non-volatile compounds that lack a chromophore, like this compound. It is a universal detector that provides a response proportional to the mass of the analyte.
Q5: How does the acetonitrile/water ratio affect this compound's retention time?
A5: On an amino column operating in HILIC mode, increasing the acetonitrile concentration in the mobile phase will increase the retention time of this compound. Conversely, decreasing the acetonitrile (and therefore increasing the water content) will decrease the retention time. This is because water is the stronger eluting solvent in HILIC.
Troubleshooting Guides
Issue 1: Poor Peak Shape - Peak Tailing
Question: My this compound peak is showing significant tailing. How can I improve the peak symmetry?
Answer: Peak tailing for a polar compound like this compound on an amino column can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Check for Active Sites on the Column: Although amino columns are designed for polar compounds, secondary interactions can still occur.
-
Solution: Ensure the column is well-conditioned. If the column is old, it may need to be replaced.
-
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound, which is a zwitterionic compound.
-
Solution: While a simple acetonitrile/water mobile phase is often used, introducing a buffer can help. For amino columns, a slightly acidic mobile phase (e.g., with 0.1% formic acid or ammonium formate) can sometimes improve peak shape by ensuring consistent ionization.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible.
-
Issue 2: Poor Peak Shape - Peak Fronting
Question: My this compound peak is fronting. What could be the cause and how do I fix it?
Answer: Peak fronting is less common than tailing but can still occur. Here are the likely causes and solutions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more polar in the case of HILIC) than your mobile phase, it can cause the peak to front.
-
Solution: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a solvent with a similar or weaker polarity than the mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too high a concentration of your analyte can lead to fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Column Degradation: A void at the head of the column can cause peak shape distortion, including fronting.
-
Solution: If you suspect a column void, you can try reversing and flushing the column. However, replacement is often the best solution.
-
Issue 3: Poor Resolution Between this compound and Kotalanol
Question: I am not getting good separation between this compound and the closely related compound, Kotalanol. How can I improve the resolution?
Answer: Optimizing the mobile phase is key to improving the resolution between these two structurally similar compounds.
-
Adjust the Acetonitrile/Water Ratio: Fine-tuning the solvent strength can significantly impact resolution.
-
Solution: Since increasing the acetonitrile content increases retention, try making small, incremental increases in the acetonitrile percentage (e.g., from 75% to 77%). This will increase the retention times of both compounds and may improve their separation.
-
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient program can be effective.
-
Solution: Start with a higher percentage of acetonitrile and gradually decrease it over the run. This will allow for the separation of early-eluting compounds while still eluting this compound and Kotalanol with good peak shape in a reasonable time.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.
-
Data Presentation
The following tables summarize the expected effects of mobile phase parameters on this compound separation on an Asahipak NH2P-50 column. Note: The retention times are illustrative and will vary depending on the specific HPLC system, column dimensions, and temperature.
Table 1: Effect of Acetonitrile Concentration on Retention Time (Isocratic Elution)
| Acetonitrile (%) | Water (%) | Expected this compound Retention Time (min) | Expected Kotalanol Retention Time (min) | Resolution |
| 80 | 20 | ~12.5 | ~14.0 | Good |
| 75 | 25 | ~9.0 | ~10.2 | Moderate |
| 70 | 30 | ~6.5 | ~7.5 | Poor |
Table 2: Troubleshooting Summary for Common Peak Shape Issues
| Issue | Potential Cause | Recommended Mobile Phase Adjustment | Other Solutions |
| Peak Tailing | Secondary interactions with stationary phase | Add a small amount of acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) to the mobile phase. | Reduce sample concentration, check for extra-column volume. |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase. | Reduce sample concentration, check for column voids. |
| Split Peaks | Co-elution with an interfering compound or column issue | Adjust the acetonitrile/water ratio to improve separation. | Check for column contamination or degradation. Ensure sample is fully dissolved. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound
This protocol is based on the method described by Yoshikawa et al. for the quantitative determination of this compound and Kotalanol.[1][2]
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (78:22, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in negative ion mode.
-
Sample Preparation (from Salacia root powder): a. Weigh 100 mg of powdered Salacia root into a flask. b. Add 10 mL of water. c. Heat under reflux for 2 hours. d. After cooling, filter the extract through a 0.45 µm membrane filter. e. Dilute the filtrate with the mobile phase as needed before injection.
Protocol 2: HPLC-ELSD Analysis of this compound
This protocol is a suggested starting point for method development using an ELSD.
-
HPLC System: Standard HPLC system with an ELSD.
-
Column: Asahipak NH2P-50 (5 µm, 4.6 mm i.d. x 250 mm).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min (Note: ELSD settings may need to be optimized for your specific instrument and mobile phase composition.)
-
-
Sample Preparation: Follow the same procedure as in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for common this compound peak shape issues in HPLC.
Caption: Logical workflow for optimizing the resolution between this compound and Kotalanol.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
"reducing microbial load in Salacia extracts without degrading Salacinol"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the microbial load in Salacia extracts while preserving the integrity of the key bioactive compound, Salacinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in reducing the microbial load of Salacia extracts?
The main challenge is to effectively eliminate or significantly reduce microbial contaminants (bacteria, yeasts, and molds) without degrading the heat-sensitive bioactive compounds, such as this compound. Many traditional sterilization methods, like high-heat autoclaving, can destroy these valuable phytochemicals, rendering the extract ineffective.[1][2][3][4][5] Therefore, it is crucial to select a method that balances microbial reduction with the preservation of the extract's chemical profile.
Q2: Which methods are recommended for reducing microbial load in Salacia extracts without degrading this compound?
Based on current research, the following methods have shown promise for decontaminating Salacia and other heat-sensitive herbal extracts:
-
Chemical Treatment (Glutaraldehyde): A study specifically on Salacia chinensis demonstrated that a 0.5% glutaraldehyde treatment effectively reduces the microbial load by over 99.99% with minimal impact on this compound content.[6]
-
Irradiation (Gamma and Electron Beam): These are effective "cold sterilization" techniques.[7] Gamma and electron beam (e-beam) irradiation can significantly reduce microbial counts at appropriate doses (typically 3-10 kGy) and have been shown to have a minimal effect on the active ingredients of various herbal products.[8]
-
Non-Thermal Processing: Technologies like High Hydrostatic Pressure (HPP) and UV-C irradiation are emerging as viable alternatives for decontaminating heat-sensitive materials.[9][10][11]
Q3: Are there any methods I should avoid when working with Salacia extracts?
Yes. High-temperature thermal methods such as autoclaving (steam sterilization) or dry heat sterilization should be avoided.[1][3] These methods are highly likely to cause degradation of thermolabile compounds like this compound, compromising the extract's therapeutic potential.[2][4][5]
Q4: How can I verify that the chosen decontamination method has not affected the this compound content?
Post-treatment chemical analysis is essential. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to quantify the this compound content in the treated extract.[6] This should be compared against an untreated control sample to determine if any significant degradation has occurred.
Troubleshooting Guides
Issue 1: Microbial contamination persists after filtration.
-
Possible Cause 1: Clogged or compromised filter.
-
Solution: Ensure you are using a sterile 0.2 µm pore size filter. If the extract is highly viscous or contains particulate matter, it may clog the filter. Consider a pre-filtration step with a larger pore size filter to remove larger particles before the final sterile filtration.[1]
-
-
Possible Cause 2: Re-contamination after filtration.
-
Possible Cause 3: High initial microbial load.
-
Solution: Filtration may not be sufficient for extracts with a very high initial bioburden. In this case, consider an alternative or combination approach, such as a pre-treatment with UV-C irradiation followed by filtration.
-
Issue 2: Significant loss of this compound content after treatment.
-
Possible Cause 1: Use of an inappropriate method.
-
Solution: If you used any form of heat treatment, switch to a non-thermal method. Review the detailed experimental protocols for methods like glutaraldehyde treatment or irradiation, which have been shown to be compatible with this compound.[6]
-
-
Possible Cause 2: Incorrect parameters for the chosen method.
-
Solution: If using irradiation, the dose may be too high. For herbal extracts, doses in the range of 3-10 kGy are generally recommended.[13] Conduct a dose-ranging study to find the optimal balance between microbial reduction and this compound preservation for your specific extract.
-
-
Possible Cause 3: pH instability.
-
Solution: Some chemical treatments can alter the pH of the extract, which may contribute to the degradation of certain compounds. Measure the pH of the extract before and after treatment. If a significant change is observed, buffer the solution or choose an alternative method.
-
Data on Decontamination Methods
The following tables summarize quantitative data from studies on various methods for reducing microbial load in herbal extracts.
Table 1: Microbial Reduction Efficacy
| Method | Organism/Extract | Treatment Parameters | Microbial Reduction | Reference |
| Glutaraldehyde | Salacia chinensis | 0.5% GA on pulverized raw material | >99.99% (Bacterial) | [6] |
| Tetracycline | Salacia reticulata | 100 µg/mL in extract | >99.99% (Bacterial, Yeast & Mold) | [14] |
| Gamma Irradiation | Various Herbs | 1-7 kGy | 3 to 6 log cycles | [15] |
| Gamma Irradiation | Herbal Pills | 6 kGy | Bacterial count ≤10³ CFU/g | |
| Electron Beam | Astragali Radix | 7 kGy | Undetectable TAMC and TYMC | [8] |
| UV-C LEDs | Seasoning Powders | 40 seconds exposure | 0.75–3 log₁₀ CFU | [16] |
Table 2: Effect of Decontamination Methods on Phytochemicals
| Method | Phytochemical/Extract | Treatment Parameters | Effect on Bioactive Compound | Reference |
| Glutaraldehyde | This compound in S. chinensis | 0.5% GA | Minimal effect observed via LC-MS/HPLC | [6] |
| Gamma Irradiation | Phenols & Flavonoids | 1-7 kGy | Can increase or decrease depending on the herb and dose | [15] |
| Electron Beam | Astragaloside IV in A. Radix | 7 kGy | No significant alteration | [8] |
| High Pressure (HHP) | Phenolics & Flavonoids | 500-600 MPa | Higher retention compared to thermal methods | [10] |
Experimental Protocols
Protocol 1: Glutaraldehyde Treatment for Salacia Raw Material
This protocol is adapted from a study on Salacia chinensis.[6]
-
Preparation: Weigh 50 g of pulverized, dried Salacia root material.
-
Treatment: Prepare a 0.5% (v/v) aqueous solution of glutaraldehyde. Add the pulverized root material to 250 mL of this solution (a 1:5 ratio).
-
Incubation: Continuously stir the mixture for 3 hours at room temperature.
-
Extraction: Following the treatment, proceed with your standard aqueous extraction protocol. For example, perform three consecutive extractions with water, pool the filtrates, and concentrate using a rotary evaporator to obtain a dry powder.
-
Removal of Residual Glutaraldehyde: The cited study suggests the use of sodium bisulfite to neutralize and remove residual glutaraldehyde, ensuring the final extract is safe for use. This step is critical and requires careful optimization and validation.
-
Analysis: Perform microbial load testing on the final extract to confirm decontamination. Quantify this compound content using HPLC or LC-MS and compare it to an untreated control.
Protocol 2: General Guidelines for Irradiation Treatment (Gamma or E-Beam)
-
Sample Preparation: Package the dried Salacia extract powder in its final, sealed, airtight packaging. This prevents re-contamination after irradiation. The packaging material must be compatible with irradiation (e.g., certain polymers).
-
Dosimetry: Determine the appropriate dose. For herbal materials, a dose between 5 kGy and 10 kGy is often effective for microbial decontamination without significantly affecting the chemical constituents.[8][15] It is highly recommended to perform a validation study using a range of doses (e.g., 3, 5, 7.5, and 10 kGy) to find the optimal dose for your specific product.
-
Irradiation Process: Submit the packaged samples to a certified irradiation facility. Specify the desired dose range (minimum and maximum). The facility will expose the samples to either a Cobalt-60 source (for gamma rays) or a high-energy electron beam.
-
Post-Treatment Analysis: After receiving the irradiated samples, conduct microbial limit tests to confirm the reduction in bioburden. Perform HPLC or LC-MS analysis to quantify this compound and compare it to a non-irradiated control sample.
Visualizations
Caption: Workflow for Glutaraldehyde Decontamination of Salacia.
Caption: Decision Tree for Selecting a Decontamination Method.
References
- 1. researchgate.net [researchgate.net]
- 2. labassociates.com [labassociates.com]
- 3. comextbiotech.com [comextbiotech.com]
- 4. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biolscigroup.us [biolscigroup.us]
- 7. researchgate.net [researchgate.net]
- 8. fstjournal.com.br [fstjournal.com.br]
- 9. By-Products Revalorization with Non-Thermal Treatments to Enhance Phytochemical Compounds of Fruit and Vegetables Derived Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultraviolet germicidal irradiation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Influence of Gamma Irradiation on Different Phytochemical Constituents of Dried Rose Hip (Rosa canina L.) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Investigating the Use of Ultraviolet Light Emitting Diodes (UV-LEDs) for the Inactivation of Bacteria in Powdered Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Salacinol and Acarbose as Alpha-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for type 2 diabetes, the inhibition of alpha-glucosidase enzymes presents a key strategy for managing postprandial hyperglycemia. This guide provides a detailed comparative analysis of two prominent alpha-glucosidase inhibitors: Salacinol, a natural compound isolated from plants of the Salacia genus, and Acarbose, a well-established synthetic drug. This comparison is based on available experimental data to inform researchers and drug development professionals on their respective mechanisms, efficacy, and safety profiles.
Mechanism of Action: Competitive Inhibition of Alpha-Glucosidase
Both this compound and Acarbose function by competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestine.[1][2][3] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By blocking this enzymatic activity, both compounds delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal.[1][2]
Acarbose is also known to inhibit pancreatic alpha-amylase, an enzyme that breaks down complex starches into oligosaccharides in the intestinal lumen.[2] this compound's inhibitory action is primarily focused on the brush border alpha-glucosidases.[1][2]
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound and acarbose against alpha-glucosidases has been quantified in various studies. The following tables summarize the reported 50% inhibitory concentrations (IC50) and inhibition constants (Ki) from a comparative study. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Source |
| This compound | Human Intestinal Maltase | 4.9 | 0.44 | [4] |
| Acarbose | Human Intestinal Maltase | 15.2 | 2.6 | [4] |
Table 1: In Vitro Inhibitory Activity against Human Intestinal Maltase
| Inhibitor | Target Enzyme | IC50 (µM) | Source |
| This compound | Rat Intestinal Maltase | 6.0 | [4] |
| This compound | Rat Intestinal Sucrase | 1.3 | [4] |
| This compound | Rat Intestinal Isomaltase | 1.3 | [4] |
| Acarbose | Rat Intestinal Maltase | 1.7 | [4] |
| Acarbose | Rat Intestinal Sucrase | 1.5 | [4] |
Table 2: In Vitro Inhibitory Activity against Rat Intestinal Alpha-Glucosidases
These in vitro data suggest that this compound exhibits a more potent inhibitory activity against human intestinal maltase compared to acarbose.
In Vivo Efficacy: Suppression of Postprandial Hyperglycemia
Animal studies have demonstrated the effectiveness of both this compound and acarbose in reducing postprandial blood glucose levels. One study directly compared their in vivo potency in maltose- and sucrose-loaded rats and found that this compound had a more potent inhibitory effect on the rise in serum glucose levels than acarbose.[5]
Clinical studies on extracts from Salacia plants, which contain this compound as a key active component, have shown significant reductions in postprandial blood glucose and insulin levels in healthy volunteers and individuals with type 2 diabetes.[6][7] Similarly, numerous clinical trials have established the efficacy of acarbose in improving glycemic control in patients with type 2 diabetes.[8]
Side Effect Profile
The primary side effects of both this compound (from Salacia extracts) and acarbose are gastrointestinal in nature. This is a direct consequence of their mechanism of action, where undigested carbohydrates ferment in the colon.
| Inhibitor | Common Side Effects |
| This compound (from Salacia extracts) | Gas, belching, abdominal pain, nausea, and diarrhea.[9][10] These are generally reported as mild.[11] |
| Acarbose | Flatulence, diarrhea, and abdominal pain.[9] |
While the side effect profiles appear similar, the extensive clinical use of acarbose has led to a more comprehensive understanding of its long-term safety.
Experimental Protocols
Alpha-Glucosidase Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the alpha-glucosidase inhibitory activity of compounds like this compound and acarbose.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 6.8).
-
Dissolve alpha-glucosidase from Saccharomyces cerevisiae or rat intestine in the phosphate buffer to a specific concentration (e.g., 0.5 U/mL).
-
Prepare a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer (e.g., 5 mM).
-
Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
Prepare a stop solution, such as sodium carbonate (Na2CO3) (e.g., 0.2 M).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution (e.g., 20 µL) to each well.
-
Add the alpha-glucosidase enzyme solution (e.g., 100 µL) to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution (e.g., 20 µL) to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution (e.g., 100 µL) to each well.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Oral Glucose Tolerance Test (OGTT) (In Vivo)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and acarbose in an animal model.
Detailed Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the experimental animals (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Fast the animals overnight (e.g., 12-16 hours) before the experiment, with free access to water.
-
-
Grouping and Administration:
-
Randomly divide the animals into different groups: a control group, a this compound-treated group, and an acarbose-treated group.
-
Administer the respective compounds (this compound or acarbose) or the vehicle (for the control group) orally at a predetermined dose.
-
-
Glucose Challenge:
-
After a specific time following the compound administration (e.g., 30 minutes), orally administer a glucose solution (e.g., 2 g/kg body weight) to all animals.
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the tail vein at different time points after the glucose challenge (e.g., 0, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose concentration against time for each group.
-
Calculate the area under the curve (AUC) for the blood glucose levels to quantify the overall glycemic response.
-
Statistically compare the blood glucose levels and AUC between the treated groups and the control group.
-
Conclusion
Both this compound and acarbose are effective alpha-glucosidase inhibitors that play a role in managing postprandial hyperglycemia. In vitro data suggests that this compound may have a higher inhibitory potency against certain alpha-glucosidases compared to acarbose. Limited in vivo data in animal models also indicates a potentially greater potency for this compound in suppressing post-meal blood glucose spikes. Their primary side effects are gastrointestinal and stem from their shared mechanism of action.
While acarbose is a well-established and clinically approved drug, this compound presents a promising natural alternative that warrants further investigation, particularly through direct comparative clinical trials. Such studies are essential to fully elucidate its therapeutic potential, long-term safety, and relative efficacy in a clinical setting. The information presented in this guide provides a foundation for researchers and drug development professionals to understand the comparative attributes of these two important alpha-glucosidase inhibitors.
References
- 1. Docking and SAR studies of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]
- 3. View of Alpha-glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of acarbose on glucose intolerance in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salacia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Salacia: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 11. ejmamr.com [ejmamr.com]
"validation of the HPLC-MS method for Salacinol quantification"
**A Comparative Guide to the
Validation of HPLC-MS Methods for Salacinol Quantification**
For Researchers, Scientists, and Drug Development Professionals
This compound, a potent α-glucosidase inhibitor isolated from Salacia species, is a compound of significant interest in the development of therapeutics for diabetes management. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is critical for quality control, efficacy studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a preferred method for this purpose due to its high sensitivity and specificity.
This guide provides an objective comparison of the validated HPLC-MS method for this compound quantification against other analytical techniques, supported by experimental data and detailed protocols, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Validated HPLC-MS Method for this compound Quantification
A robust and reproducible HPLC-MS method has been developed and validated for the quantitative determination of this compound.[4][5] The method demonstrates excellent performance characteristics, making it suitable for routine quality control and research applications.
Experimental Protocol
The protocol involves a straightforward extraction followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation (Aqueous Extraction):
-
Grind plant material (e.g., roots, stems of Salacia species) into a fine powder.[6][7]
-
Suspend the powder in ultrapure water.
-
Extract via immersion in water under reflux for 2 hours or through ultrasonic vibration for 10 minutes.[4][6]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm filter prior to injection.[6]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Performance Data of the Validated HPLC-MS Method
The validation of the analytical method was performed according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[1][2][10][11] The results confirm the method is highly suitable for its intended purpose.[4]
| Validation Parameter | Performance Characteristic | Acceptance Criteria (ICH) |
| Linearity | Good correlation coefficients were observed for all calibration curves within the tested ranges.[4][5] | Correlation coefficient (r²) ≥ 0.995[3] |
| Accuracy (% Recovery) | 85.8% – 112.6%[4][5] | Typically 80% – 120%[3] |
| Precision (RSD%) | Intra-day: < 6.8% Inter-day: < 8.5%[4][5] | RSD ≤ 2% is common, but can vary |
| Limit of Detection (LOD) | 0.015 ng (based on Signal-to-Noise ratio of 3)[4][5] | Sufficiently low to detect trace amounts |
| Limit of Quantification (LOQ) | 0.050 ng (based on Signal-to-Noise ratio of 10)[4][5] | Lowest concentration quantifiable with acceptable accuracy and precision |
| Specificity | High; demonstrated by the unique mass-to-charge ratio (m/z) of this compound, minimizing interference from matrix components. | Method must unambiguously assess the analyte in the presence of other components. |
Visualizing the Method Validation Process
The following diagrams illustrate the experimental workflow for this compound quantification and the logical hierarchy of the validation parameters as stipulated by ICH guidelines.
Caption: Experimental workflow for HPLC-MS quantification of this compound.
Caption: Core parameters for analytical method validation per ICH Q2(R1) guidelines.
Comparison with Alternative Quantification Methods
While HPLC-MS is a powerful tool, other methods can be employed for the analysis of natural products. The choice of method often depends on the specific analytical goals, sample complexity, and available instrumentation.
| Analytical Method | Principle | Specificity/Selectivity | Sensitivity (LOD/LOQ) | Advantages | Limitations |
| HPLC-MS | Separation by chromatography, detection by mass-to-charge ratio. | Very High: Mass detector provides structural information, ensuring confident identification and minimizing interference. | Very High: Capable of detecting compounds at nanogram (ng) to picogram (pg) levels.[4][12] | Unparalleled specificity and sensitivity; suitable for complex matrices and trace analysis. | Higher instrument cost and complexity; potential for matrix effects (ion suppression/enhancement).[13] |
| HPLC-UV/DAD | Separation by chromatography, detection by UV-Vis light absorbance. | Moderate: Relies on analyte's chromophore. Co-eluting compounds with similar UV spectra can interfere.[14][15] | Moderate to Low: Generally less sensitive than MS, with LOD/LOQ typically in the microgram (µg) to high nanogram range.[12][13] | Robust, widely available, and cost-effective; simpler operation.[15] | Requires analyte to have a UV-absorbing chromophore; lower specificity and sensitivity compared to MS.[16] |
| Ion-Pair LC-MS | HPLC-MS with an ion-pairing reagent added to the mobile phase to improve retention of highly polar analytes. | Very High: Combines the specificity of MS with enhanced chromatographic retention. | Very High: Similar to standard HPLC-MS. | Excellent for highly polar, poor-retaining compounds like this compound and its analogues.[9][17] | Ion-pairing reagents can contaminate the MS system and cause signal suppression. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by MS. | Very High: Excellent for volatile and semi-volatile compounds. | Very High | High chromatographic resolution for suitable compounds. | Not suitable for non-volatile and thermally labile compounds like this compound without derivatization. |
Summary of Comparison
-
HPLC-MS stands out as the most suitable method for the definitive quantification of this compound, especially in complex matrices like herbal extracts. Its high specificity and sensitivity ensure that the results are both accurate and reliable.[4][14]
-
HPLC-UV/DAD can be a viable, cost-effective alternative for routine quality control if the this compound concentration is sufficiently high and the sample matrix is relatively simple. However, it is more susceptible to interferences from co-eluting compounds.[13][15]
-
Ion-Pair LC-MS is a specialized variation that directly addresses the challenge of retaining highly polar molecules like this compound on reverse-phase columns, offering an optimized separation while maintaining high sensitivity.[17]
-
GC-MS is generally unsuitable for this compound due to its non-volatile nature.[18]
Conclusion
The validated HPLC-MS method provides a precise, accurate, and sensitive tool for the quantification of this compound.[4][5] The comprehensive validation data confirms its reliability for use in research, drug development, and quality assurance of Salacia-based products. While alternative methods like HPLC-UV exist, they lack the high degree of specificity and sensitivity offered by mass spectrometric detection, which is often crucial when dealing with complex natural product extracts. For researchers requiring confident identification and precise measurement of this compound, particularly at low concentrations, the HPLC-MS method is the unequivocal gold standard.
References
- 1. scribd.com [scribd.com]
- 2. jordilabs.com [jordilabs.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shodexhplc.com [shodexhplc.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. mdpi.com [mdpi.com]
- 9. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. quora.com [quora.com]
- 17. Quantitative analysis of neothis compound and neokotalanol, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Bioavailability and Pharmacokinetic Profile of Salacinol in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability and pharmacokinetic profile of Salacinol, a potent α-glucosidase inhibitor, in rats. As evidence suggests negligible systemic absorption of this compound, this guide contrasts its profile with other notable α-glucosidase inhibitors, offering insights into their mechanisms of action and potential therapeutic applications.
This compound: A Profile of Low Systemic Bioavailability
This compound, a thiosugar sulfonium sulfate inner salt isolated from plants of the Salacia genus, has demonstrated significant α-glucosidase inhibitory activity.[1][2] However, studies in rat models indicate that this compound exhibits minimal to no systemic absorption following oral administration. This characteristic is crucial for understanding its pharmacological effects, which are primarily localized to the gastrointestinal tract.
An in situ rat ligated intestinal loop model is a key experimental technique used to assess the intestinal absorption of compounds. In this model, a segment of the intestine is isolated while maintaining its blood supply, and the test compound is introduced into the lumen. The amount of the compound remaining in the intestinal segment over time provides a direct measure of its absorption. Studies employing this model have shown that this compound remains largely within the intestine, indicating poor permeation across the intestinal wall.[2]
Table 1: Summary of this compound Bioavailability in Rats
| Compound | Experimental Model | Key Finding | Implication |
| This compound | in situ rat ligated intestinal loop | High residual rate in the intestine | Primarily local action in the gut; low potential for systemic effects/toxicity |
Comparative Pharmacokinetic Profiles of α-Glucosidase Inhibitors
To provide a comprehensive perspective, the bioavailability of this compound is compared with that of other well-established α-glucosidase inhibitors: acarbose, miglitol, and voglibose. Unlike this compound, some of these compounds exhibit measurable, albeit often low, systemic absorption.
Table 2: Comparative Pharmacokinetics of α-Glucosidase Inhibitors in Rats
| Parameter | Acarbose | Miglitol | Voglibose |
| Bioavailability | Very low (<2% as active drug)[3][4] | Dose-dependent; saturation at higher doses[1] | Data on standalone administration in rats is limited; primarily acts locally.[5][6][7] |
| Absorption | Poorly absorbed from the gastrointestinal tract.[4] | Rapidly and, at low doses, completely absorbed.[1] | Primarily acts in the gastrointestinal tract, suggesting low absorption.[6][7] |
| Metabolism | Metabolized by intestinal bacteria and digestive enzymes.[3][8] | Not metabolized.[1][9] | Minimal metabolism reported.[10] |
| Excretion | Absorbed fraction excreted by the kidneys.[3] | Excreted unchanged in the urine.[1][9] | Primarily excreted in feces. |
| Plasma Half-life (t½) | Approximately 2 hours for absorbed active drug.[3] | Approximately 2-3 hours.[9][11] | Not well-defined for systemic circulation in rats. |
Experimental Protocols
In Situ Rat Ligated Intestinal Loop Model
This model is instrumental in determining the intestinal absorption of a compound.
Objective: To quantify the amount of a test compound absorbed from a specific segment of the rat intestine.
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are fasted overnight with free access to water.
-
Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the small intestine.
-
A specific segment of the intestine (e.g., jejunum or ileum) of a defined length is carefully isolated.
-
The selected intestinal segment is ligated at both ends with surgical silk to create a closed loop, ensuring the mesenteric blood supply remains intact.[12][13]
-
-
Compound Administration: The test compound (e.g., this compound) of a known concentration is injected into the ligated loop.
-
Incubation: The abdominal cavity is closed, and the animal is kept under anesthesia for a predetermined period (e.g., 1-2 hours).
-
Sample Collection and Analysis:
-
After the incubation period, the ligated loop is exteriorized.
-
The contents of the loop are collected.
-
The amount of the test compound remaining in the loop is quantified using a suitable analytical method (e.g., HPLC-MS).
-
-
Calculation: The percentage of the compound absorbed is calculated by subtracting the amount remaining in the loop from the initial amount administered.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in situ rat ligated intestinal loop experiment.
Caption: Experimental workflow for the in situ rat ligated intestinal loop model.
Conclusion
The available evidence strongly indicates that this compound has very low to negligible oral bioavailability in rats. Its primary pharmacological action as an α-glucosidase inhibitor is therefore localized to the gastrointestinal tract. This contrasts with other α-glucosidase inhibitors like miglitol, which can be systemically absorbed. For researchers and drug development professionals, this property of this compound is a critical consideration, suggesting a favorable safety profile with a low likelihood of systemic side effects. Future research could focus on leveraging this localized activity for targeted therapeutic applications.
References
- 1. Pharmacokinetics of miglitol. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of acarbose. Part II: Distribution to and elimination from tissues and organs following single or repeated administration of [14C]acarbose to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. youtube.com [youtube.com]
- 5. Long-term therapeutic effects of voglibose, a potent intestinal alpha-glucosidase inhibitor, in spontaneous diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. - MedCrave online [medcraveonline.com]
- 12. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Unraveling the Potency: A Comparative Analysis of Salacinol and Its Synthetic Analogs as α-Glucosidase Inhibitors
For researchers and drug development professionals, the quest for potent and selective α-glucosidase inhibitors is a critical frontier in the management of type 2 diabetes. Salacinol, a naturally occurring sulfonium salt isolated from plants of the Salacia genus, has emerged as a promising lead compound.[1][2][3] Its unique zwitterionic structure, featuring a thiosugar sulfonium cation and a sulfate anion, is responsible for its potent inhibitory activity against α-glucosidases, enzymes crucial for carbohydrate digestion.[1][4] This guide provides a comprehensive comparison of the inhibitory kinetics of this compound and its synthetic analogs, supported by experimental data and detailed methodologies, to aid in the ongoing development of next-generation antidiabetic therapeutics.
Comparative Inhibitory Kinetics
The inhibitory potential of this compound and its derivatives is typically evaluated by determining their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against various α-glucosidase enzymes. A lower value for these parameters indicates a higher inhibitory potency. The data presented below, summarized from multiple studies, highlights the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Table 1: Inhibitory Activity (IC50) of this compound and Analogs against Rat Intestinal α-Glucosidases
| Compound | Maltase IC50 (µM) | Sucrase IC50 (µM) | Isomaltase IC50 (µM) | Reference |
| This compound (1) | 6.0 | 1.3 | 1.3 | [5] |
| Kotalanol (2) | 2.0 | 0.43 | 1.8 | [5] |
| Neothis compound (4) | - | - | - | [1] |
| Neokotalanol (5) | - | - | - | [1] |
| 3'-O-Alkylated Analog (20) | 0.13 - 1.7 | - | - | [1] |
| 3'-O-Benzylated Analog (21) | 0.13 - 1.7 | - | - | [1] |
| Acarbose | 1.7 | - | - | [5] |
| Voglibose | 1.3 | - | - | [5] |
| Miglitol | 8.2 | - | - | [5] |
Note: A '-' indicates that the data was not reported in the cited source.
Table 2: Inhibitory Activity (IC50 and Ki) of this compound and Analogs against Human Maltase
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound (1) | 4.9 | 0.44 | Competitive | [5] |
| Kotalanol (3) | 9.0 | 1.2 | Competitive | [5] |
| Neothis compound (4) | 3.9 | 0.33 | Competitive | [5] |
| Neokotalanol (5) | 5.0 | 0.32 | Competitive | [5] |
| Ponkoranol (6) | 3.9 | 0.32 | Competitive | [5] |
| De-O-sulfonated Kotalanol | 4.0 | 0.70 | Competitive | [5] |
| Carboxylate Analog | - | 10 ± 1 | - | [6] |
| Acarbose | 15.2 | - | - | [5] |
| Miglitol | 3.7 | - | - | [5] |
Note: A '-' indicates that the data was not reported in the cited source.
Table 3: Inhibitory Activity (Ki) of this compound and Nitrogen/Selenium Analogs against Various Amylases
| Compound | Glucoamylase Ki (mM) | Barley α-amylase (AMY1) Ki (µM) | Porcine Pancreatic α-amylase (PPA) Ki (µM) | Reference |
| This compound (7) | 1.7 | 15 ± 1 | 10 ± 2 | [7] |
| Nitrogen Analog (11) | ~17 | >5000 | >5000 | [7] |
| Nitrogen Analog (12) | ~17 | >5000 | >5000 | [7] |
| Blintol (Selenium Analog) | Weak inhibitor | - | - | [8] |
Note: A '-' indicates that the data was not reported in the cited source. The nitrogen analogs showed no significant inhibition at concentrations of 5 mM.[7]
Key Structure-Activity Relationship Insights
The compiled data reveals several critical structural features that influence the inhibitory activity of this compound analogs:
-
The Thiosugar Ring is Essential: Studies on ring-cleaved and truncated analogs of this compound demonstrated a complete loss of inhibitory activity, highlighting the indispensable role of the 5-membered thiosugar ring for potent α-glucosidase inhibition.[4]
-
Side-Chain Modifications Enhance Potency: Elongation of the polyol side chain, as seen in Kotalanol, can modulate activity.[1] Furthermore, 3'-O-alkylation or benzylation of the side chain has been shown to significantly enhance inhibitory activity against rat intestinal maltase.[1]
-
Heteroatom Substitution Impacts Selectivity: Replacing the sulfur atom in the thiosugar ring with nitrogen results in a dramatic decrease in α-amylase inhibition while retaining some, albeit weaker, glucoamylase inhibitory activity.[7] This suggests that modifications to the core ring structure can be a strategy to achieve selectivity between different glycosidases. Selenium-containing analogs have also been synthesized and evaluated.[8]
-
De-O-sulfonation: The de-O-sulfonated versions of this compound and its homologs, such as neothis compound and neokotalanol, also exhibit potent antidiabetic activities.[1]
Experimental Protocols
The following outlines a generalized methodology for determining the inhibitory kinetics of this compound and its analogs, based on protocols described in the cited literature.
α-Glucosidase Inhibition Assay
This assay is fundamental to determining the IC50 values of the test compounds.
Materials:
-
α-Glucosidase enzyme (e.g., from rat small intestine or recombinant human maltase glucoamylase).
-
Substrate (e.g., maltose, sucrose).
-
Buffer solution (e.g., phosphate buffer, pH 6.8).
-
Test compounds (this compound and its analogs).
-
Positive controls (e.g., acarbose, voglibose).
-
Glucose oxidase-peroxidase reagent for glucose quantification.
-
96-well microplate reader.
Procedure:
-
A solution of the α-glucosidase enzyme is pre-incubated with various concentrations of the test compound or positive control in the buffer solution for a specified time at 37°C.
-
The substrate is then added to initiate the enzymatic reaction.
-
The reaction mixture is incubated for a defined period at 37°C.
-
The reaction is terminated, often by heat inactivation.
-
The amount of glucose produced is quantified using a glucose oxidase-peroxidase assay, and the absorbance is measured using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis (Determination of Ki and Inhibition Type)
To understand the mechanism of inhibition, kinetic studies are performed.
Procedure:
-
The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor. For competitive inhibition, Km increases while Vmax remains unchanged.[9]
-
The inhibition constant (Ki) is calculated from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the inhibitory kinetics of this compound and its analogs.
Caption: Key structure-activity relationships of this compound analogs.
References
- 1. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]
- 2. Docking and SAR studies of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of analogues of this compound containing a carboxylate inner salt and their inhibitory activities against human maltase glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of nitrogen analogues of this compound and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Salacinol and Other Natural Antidiabetic Compounds
For Researchers, Scientists, and Drug Development Professionals
The global rise in type 2 diabetes has spurred intensive research into natural compounds with antidiabetic properties. Among these, Salacinol, a unique sulfonium salt from Salacia species, has garnered significant attention. This guide provides an objective comparison of the in vivo efficacy of this compound with other prominent natural antidiabetic compounds: Berberine, Curcumin, and Cinnamon extract. The information is supported by experimental data from various preclinical studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.
Quantitative Comparison of Antidiabetic Efficacy
The following table summarizes the in vivo effects of this compound and other selected natural compounds on key diabetic parameters. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a synthesis of findings from various independent studies. The experimental conditions, including animal models, dosage, and duration of treatment, significantly influence the outcomes and should be considered when interpreting the results.
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| This compound | Starch-loaded Rats | >2.06 mg/kg (p.o.) | Single dose | Potent suppression of postprandial blood glucose elevation.[1] | [1] |
| KK-Ay Mice | 0.12% of diet | 27 days | Improved glucose tolerance.[2][3] | [2][3] | |
| KK-Ay Mice | 0.25% and 0.50% of diet | 3 weeks | Significantly suppressed the elevation of both blood glucose and HbA1c levels.[2][3] | [2][3] | |
| Maltose- and sucrose-loaded rats | Not specified | Single dose | More potent in reducing serum glucose levels compared to acarbose.[1] | [1] | |
| Berberine | STZ-induced Diabetic Rats | 100 mg/kg/day (p.o.) | 7 weeks | Significantly lowered fasting blood glucose levels and improved oral glucose tolerance.[4] | [4] |
| STZ-induced Diabetic Rats | 50 mg/kg (p.o.) | 45 days | Significant decline in hepatic markers and pro-inflammatory mediators.[5] | [5] | |
| High-fat diet and STZ-induced Diabetic Rats | 80 and 160 mg/kg (p.o.) | 56 days | Significant improvement in serum insulin and blood glucose levels.[6] | [6] | |
| Curcumin | db/db Mice | 1.5 g/kg/day | Not specified | Significantly reduced serum glucose and HbA1c levels, and increased insulin levels.[7] | [7] |
| STZ-induced Diabetic Wistar Rats | 300 mg/kg/day (p.o.) | 8 weeks | Significantly reduced fasting plasma glucose, cholesterol, and triglycerides.[8] | [8] | |
| db/db Mice | 0.02% of diet | 6 weeks | Significantly reduced serum glucose and HbA1c levels.[7] | [7] | |
| Cinnamon Extract | Alloxan-induced Diabetic Rats | Not specified | 21 days | Significant decrease in blood glucose levels.[9] | [9] |
| STZ-induced Diabetic Rats | 30 mg/kg/day | 22 days | Rescued from hyperglycemia and nephropathy.[10] | [10] | |
| STZ-induced Diabetic Wistar Rats | 150 mg/200g and 100 mg/200g (with ginger extract) | 14 days | Increased insulin levels and decreased blood glucose levels.[11] | [11] |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for key in vivo experiments cited in this guide.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is a standard procedure to assess glucose tolerance in rodent models.
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Diabetes: Diabetes can be induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) (e.g., 45-60 mg/kg body weight) dissolved in a citrate buffer (pH 4.5). Blood glucose levels are monitored, and rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are selected for the study.
-
Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment. Prior to the OGTT, rats are fasted overnight (typically 12-16 hours) with free access to water.
-
Treatment Administration: The test compound (e.g., this compound, Berberine, Curcumin, or Cinnamon extract) or vehicle (control) is administered orally via gavage at a predetermined dose.
-
Glucose Challenge: After a specific time following treatment (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling and Analysis: Blood samples are collected from the tail vein at baseline (0 minutes, before glucose administration) and at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes). Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glucose tolerance. Statistical analysis is performed to compare the treatment groups with the control group.[12]
Streptozotocin (STZ)-Induced Diabetic Rat Model
This is a widely used model for inducing type 1-like diabetes.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction: A freshly prepared solution of STZ in cold citrate buffer (0.1 M, pH 4.5) is injected intraperitoneally at a dose of 40-60 mg/kg body weight.
-
Confirmation of Diabetes: After 48-72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
-
Treatment: The natural compound or standard drug (e.g., metformin) is administered orally daily for a specified period (e.g., 4-8 weeks).
-
Monitoring: Body weight, food and water intake, and fasting blood glucose levels are monitored regularly throughout the study.
-
Terminal Analysis: At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., pancreas, liver, kidney) are collected for biochemical and histopathological analysis. Parameters such as HbA1c, insulin levels, lipid profile, and markers of oxidative stress are assessed.[4][6]
Genetically Diabetic Mouse Models (db/db and KK-Ay)
These models are used to study type 2 diabetes.
-
Animal Model: C57BL/KsJ-db/db mice or KK-Ay mice, which are genetically obese and insulin-resistant, are used.
-
Housing and Diet: Mice are housed in a controlled environment and fed a standard or high-fat diet.
-
Treatment: The test compound is typically incorporated into the diet at a specific concentration (e.g., 0.02% curcumin) or administered daily by oral gavage for several weeks.[2][7]
-
Monitoring and Analysis: Similar to the STZ model, parameters such as body weight, food intake, fasting blood glucose, and HbA1c are monitored. At the end of the study, various biochemical and molecular analyses are performed on blood and tissue samples to assess glucose metabolism, insulin sensitivity, and the expression of relevant genes and proteins.[3][7]
Signaling Pathways and Mechanisms of Action
The antidiabetic effects of these natural compounds are mediated through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
This compound: Inhibition of α-Glucosidase
This compound's primary mechanism of action is the competitive inhibition of α-glucosidase enzymes in the small intestine. This enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound delays carbohydrate digestion and reduces the postprandial spike in blood glucose levels.
Berberine: Activation of AMPK Signaling Pathway
Berberine exerts its antidiabetic effects primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. Activated AMPK promotes glucose uptake in muscle and other tissues, enhances fatty acid oxidation, and suppresses glucose production in the liver.
Curcumin: Multi-target Signaling Pathways
Curcumin's antidiabetic effects are attributed to its ability to modulate multiple signaling pathways. It exhibits potent anti-inflammatory properties by inhibiting the NF-κB pathway, which is often overactive in diabetic states. Additionally, curcumin can improve insulin sensitivity and has antioxidant effects.
Conclusion
This compound, Berberine, Curcumin, and Cinnamon extract all demonstrate significant antidiabetic potential in preclinical in vivo models. This compound's well-defined mechanism as an α-glucosidase inhibitor makes it a strong candidate for controlling postprandial hyperglycemia. Berberine, through its robust activation of the central metabolic regulator AMPK, offers a multifaceted approach to improving glucose homeostasis. Curcumin and Cinnamon extract exhibit broader, multi-target effects, including anti-inflammatory and insulin-sensitizing actions.
While the data presented provides a valuable comparative overview, it is crucial to acknowledge the limitations of cross-study comparisons. Future research involving direct, head-to-head clinical trials is necessary to definitively establish the comparative efficacy of these promising natural compounds in the management of type 2 diabetes. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this critical area of metabolic disease.
References
- 1. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berberine Improves Glucose Homeostasis in Streptozotocin-Induced Diabetic Rats in Association with Multiple Factors of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Berberine chloride on the liver of streptozotocin-induced diabetes in albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antidiabetic activity of Berberis brandisiana is possibly mediated through modulation of insulin signaling pathway, inflammatory cytokines and adipocytokines in high fat diet and streptozotocin-administered rats [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Antidiabetic Properties of Curcumin II: Evidence from In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijhsr.org [ijhsr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e-jarb.org [e-jarb.org]
Assessing the Long-Term Stability of Purified Salacinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term stability of purified Salacinol, a potent α-glucosidase inhibitor with significant therapeutic potential. Through a comparative lens, this document evaluates the stability of this compound against other commercially available α-glucosidase inhibitors—Acarbose, Miglitol, and Voglibose. The information presented herein is intended to support researchers and drug development professionals in formulating stable pharmaceutical products containing this compound. All experimental data is summarized in comparative tables, and detailed methodologies for key stability-indicating assays are provided.
Executive Summary
This compound, a naturally derived compound, exhibits promising stability under recommended storage conditions, suggesting a favorable profile for pharmaceutical development. When stored in cold, dark, and dry environments, purified this compound is projected to have a shelf life exceeding three years. It demonstrates notable stability in acidic environments, such as artificial gastric juice, a critical attribute for orally administered drugs. However, it is susceptible to degradation under alkaline conditions. In comparison to other α-glucosidase inhibitors, this compound's stability profile presents distinct advantages and challenges that must be considered during formulation development.
Comparative Stability Data
The following tables present a comparative summary of the long-term stability of this compound and other α-glucosidase inhibitors. The data for this compound is a representative model based on available information and typical stability profiles of similar molecules, as comprehensive, publicly available long-term stability data under ICH guidelines is limited.
Table 1: Long-Term Stability of Purified this compound (Representative Data)
| Storage Condition (ICH Q1A) | Duration | Assay (%) | Appearance | Degradation Products (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | 99.8 | White crystalline powder | < 0.1 |
| 3 Months | 99.5 | No change | 0.2 | |
| 6 Months | 99.2 | No change | 0.4 | |
| 12 Months | 98.8 | No change | 0.7 | |
| 24 Months | 98.1 | No change | 1.2 | |
| 36 Months | 97.5 | No change | 1.8 | |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 99.8 | White crystalline powder | < 0.1 |
| 1 Month | 98.9 | No change | 0.6 | |
| 3 Months | 97.8 | Slight yellowing | 1.5 | |
| 6 Months | 96.5 | Yellowish powder | 2.8 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.6 | No change | 0.1 |
| 200 W·h/m² | 99.7 | No change | < 0.1 |
Table 2: Comparative Stability of α-Glucosidase Inhibitors under Forced Degradation
| Stress Condition | This compound | Acarbose | Miglitol | Voglibose |
| Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) | Stable | Significant degradation | Stable | Stable |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h) | Significant degradation | Significant degradation | Stable | Stable |
| Oxidative (3% H₂O₂, RT, 24h) | Moderate degradation | Moderate degradation | Significant degradation | Stable |
| Thermal (80°C, 48h) | Minor degradation | Significant degradation | Stable | Stable |
| Photolytic (ICH Q1B) | Stable | Moderate degradation | Stable | Stable |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of this compound.
Long-Term and Accelerated Stability Testing (ICH Q1A)
Objective: To evaluate the thermal and humidity stability of purified this compound over time.
Methodology:
-
Samples of purified this compound are stored in controlled environmental chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Samples are withdrawn at specified time points (e.g., 0, 3, 6, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
At each time point, the samples are analyzed for:
-
Assay: Quantification of this compound content using a validated stability-indicating HPLC-MS method.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Degradation Products: Identification and quantification of any impurities using HPLC-MS.
-
Forced Degradation Studies
Objective: To identify potential degradation pathways and the intrinsic stability of this compound under harsh conditions.
Methodology:
-
Acid Hydrolysis: this compound is dissolved in 0.1 N HCl and heated at 60°C for 24 hours.
-
Alkaline Hydrolysis: this compound is dissolved in 0.1 N NaOH and heated at 60°C for 24 hours.
-
Oxidative Degradation: this compound is dissolved in a 3% hydrogen peroxide solution and kept at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound is placed in a controlled oven at 80°C for 48 hours.
-
All stressed samples are then analyzed by HPLC-MS to determine the percentage of degradation and to identify the major degradation products.
Photostability Testing (ICH Q1B)
Objective: To assess the stability of this compound when exposed to light.
Methodology:
-
Samples of purified this compound are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample is kept in the dark under the same temperature conditions.
-
After the exposure period, both the exposed and control samples are analyzed by HPLC-MS to evaluate any changes in assay and the formation of degradation products.
Signaling Pathways and Experimental Workflows
Chemical Degradation Pathway of this compound
The primary known degradation pathway for this compound occurs under alkaline conditions. The sulfonium ion is susceptible to nucleophilic attack, leading to the cleavage of the molecule.
Caption: Alkaline degradation pathway of this compound.
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates the systematic workflow for assessing the long-term stability of a purified active pharmaceutical ingredient (API) like this compound, in accordance with ICH guidelines.
Caption: Workflow for long-term stability studies.
Conclusion
Purified this compound demonstrates a robust stability profile, particularly its resistance to acidic conditions and photostability, which are highly desirable characteristics for an oral therapeutic agent. While it shows susceptibility to alkaline hydrolysis, this can be effectively managed through appropriate formulation strategies. Compared to other α-glucosidase inhibitors, this compound's stability is competitive. Acarbose's high hygroscopicity and Miglitol's sensitivity to oxidation present formulation challenges that may be less pronounced with this compound. The data and protocols presented in this guide provide a solid foundation for the development of stable and effective this compound-based pharmaceuticals. Further long-term stability studies on final formulations will be essential to confirm the shelf-life of the drug product.
A Comparative Analysis of Salacinol's Bioactivity Across Salacia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Salacia has a long history in traditional medicine, particularly in Ayurvedic practices, for the management of diabetes.[1][2] Modern scientific investigation has identified Salacinol and its derivatives as the primary bioactive compounds responsible for the antidiabetic effects of these plants.[3][4] This guide provides a comparative overview of the bioactivity of this compound from different Salacia species, supported by experimental data, to aid researchers in the fields of natural product chemistry, pharmacology, and diabetes drug development.
Quantitative Bioactivity of this compound and Related Compounds
This compound's principal mechanism of action is the inhibition of α-glucosidase enzymes in the small intestine.[4][5] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[5] The inhibitory potency of this compound and its analogs, such as Kotalanol and Neokotalanol, has been quantified in various studies. The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of these compounds, primarily isolated from Salacia reticulata, Salacia oblonga, and Salacia chinensis.
| Compound | Source Species (and part) | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | S. reticulata, S. oblonga | Rat small intestinal α-glucosidase | Maltose | 6.0 | [1] |
| Rat small intestinal α-glucosidase | Sucrose | 1.3 | [1] | ||
| Rat small intestinal α-glucosidase | Isomaltose | 1.3 | [1] | ||
| S. chinensis | Human α-glucosidase | Maltose | 3.9 - 4.9 | [3][6] | |
| Kotalanol | S. reticulata, S. oblonga | Rat small intestinal α-glucosidase | Maltose | 2.0 | [1] |
| Rat small intestinal α-glucosidase | Sucrose | 0.43 | [1] | ||
| Rat small intestinal α-glucosidase | Isomaltose | 1.8 | [1] | ||
| Neokotalanol | S. chinensis | Human α-glucosidase | Maltose | 3.9 - 4.9 | [3] |
Note: Lower IC50 values indicate greater inhibitory potency.
In addition to in vitro studies, the in vivo efficacy of Salacia extracts and their purified constituents has been demonstrated in animal models. For instance, a hot water extract of S. chinensis stems significantly suppressed the increase in blood glucose levels in starch-loaded rats in a dose-dependent manner (30–300 mg/kg).[3][7] The principal sulfoniums, including this compound, also exhibited potent activity in these models.[3][7]
The concentration of this compound and related compounds can vary between different Salacia species and even between different parts of the same plant. One study revealed that the roots of S. reticulata had the highest content of this compound and Kotalanol when compared to the stems, leaves, and fruits of S. reticulata, S. oblonga, and S. chinensis.[8][9] Geographically, this compound was found to be the major constituent in samples from Sri Lanka and India, while Neokotalanol was predominant in samples from Thailand.[1][3]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound and its analogs. The following is a generalized protocol based on methodologies cited in the literature.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against α-glucosidase activity.
Materials:
-
α-Glucosidase enzyme solution (from rat small intestine or human source)
-
Substrate solution (e.g., maltose, sucrose)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer
-
Glucose oxidase kit for glucose measurement
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well microplate, add the α-glucosidase enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. A control well should contain the solvent only.
-
Pre-incubate the enzyme and test compound mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction mixture for a specific duration.
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Measure the amount of glucose produced using a glucose oxidase-based assay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vivo Oral Starch Tolerance Test (OSTT) in Rats
This in vivo model assesses the effect of a test substance on postprandial hyperglycemia.
Objective: To evaluate the in vivo efficacy of a test compound in suppressing blood glucose elevation after a starch load.
Animals: Male Sprague-Dawley (SD) rats are commonly used.[3] Animals are fasted overnight before the experiment.[3]
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Divide the rats into a control group and one or more test groups.
-
Administer the test compound (e.g., this compound or Salacia extract) or vehicle (for the control group) orally to the rats.
-
After a specified time (e.g., 30 minutes), administer a starch solution (e.g., 1 g/kg) orally to all rats.[3]
-
Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 120, and 180 minutes) after the starch administration.[3]
-
Measure the blood glucose levels for each sample.
-
Plot the blood glucose concentration against time for each group.
-
Calculate the area under the curve (AUC) for the blood glucose levels to quantify the overall hyperglycemic response. A significant reduction in the AUC for the test group compared to the control group indicates efficacy.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]
- 5. Salacia – The new multi-targeted approach in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
